molecular formula C13H13NO4 B8074445 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

Cat. No.: B8074445
M. Wt: 247.25 g/mol
InChI Key: JVDGNWWWVXDFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-8(2)13(17)18-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDGNWWWVXDFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, a derivative of N-hydroxyphthalimide. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development. It covers the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, and its applications in modern organic chemistry, particularly as an active ester for peptide synthesis and as a structural motif in medicinal chemistry. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Phthalimide Moiety in Synthetic Chemistry

The phthalimide group is a cornerstone of synthetic organic chemistry, most famously employed as a protecting group for primary amines in the Gabriel synthesis. Its utility extends far beyond this classic transformation. When incorporated into more complex structures, the phthalimide moiety can influence a molecule's biological activity and physicochemical properties. Derivatives of N-hydroxyphthalimide, such as 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, are classified as active esters. These compounds are valuable reagents for forming amide bonds under mild conditions, a critical process in the synthesis of peptides and pharmaceutical intermediates[1]. This guide focuses specifically on the 2-methylbutanoate ester derivative, detailing its structure, properties, synthesis, and functional applications.

Molecular Structure and Identification

The structure of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate consists of a planar phthalimide ring system linked via its nitrogen atom to an oxygen atom, forming an N-O bond. This oxygen is, in turn, the ester oxygen of a 2-methylbutanoate group. This arrangement makes it an O-acyl derivative of N-hydroxyphthalimide[1].

Caption: Chemical structure of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 1,3-dioxoisoindolin-2-yl 2-methylbutanoate
CAS Number 2171537-18-9
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol [1]
InChI Key JVDGNWWWVXDFDG-UHFFFAOYSA-N

| SMILES | CCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | N/A |

Physicochemical and Safety Properties

The physical and safety properties of a compound are critical for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties

Property Value Notes Source
Physical Form Solid
Purity ≥ 97% Typical commercial purity
Boiling Point 370.8 ± 25.0 °C Predicted [1]
Density 1.29 ± 0.1 g/cm³ Predicted [1]

| Storage | 2-8 °C, inert atmosphere, keep in dark place | Essential for preventing hydrolysis |[1] |

Table 3: GHS Safety Information

Category Information Source
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | |

Synthesis Protocol: Esterification of N-Hydroxyphthalimide

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is not explicitly detailed in the provided search results. However, based on the established synthesis of N-phthaloyl amino acids and related active esters, a robust and reliable protocol can be designed[2][3][4]. The most logical and field-proven approach is the esterification of N-hydroxyphthalimide with an activated form of 2-methylbutanoic acid, such as its acyl chloride.

Causality of Experimental Design:

  • N-hydroxyphthalimide is selected as the starting material because its N-OH group is nucleophilic and can be readily acylated.

  • 2-methylbutanoyl chloride is used as the acylating agent. Acyl chlorides are highly reactive, ensuring an efficient and often high-yielding reaction at low to ambient temperatures, which minimizes side reactions.

  • Triethylamine (TEA) or a similar non-nucleophilic base is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl drives the equilibrium towards the product and prevents potential acid-catalyzed degradation.

  • Anhydrous Dichloromethane (DCM) is an ideal solvent. It is inert under the reaction conditions, effectively dissolves the reactants, and is volatile, making product isolation straightforward. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride.

synthesis_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 1. Dissolve N-hydroxyphthalimide and Triethylamine in anhydrous DCM in a flask under Nitrogen. prep2 2. Cool the solution to 0°C in an ice bath. prep1->prep2 react1 3. Add 2-methylbutanoyl chloride dropwise to the stirred solution. prep2->react1 Maintain inert atmosphere react2 4. Allow the mixture to warm to room temperature and stir for 2-4 hours. react1->react2 workup1 5. Quench with water. Separate organic layer. react2->workup1 Monitor by TLC workup2 6. Wash with dilute HCl, then NaHCO₃ solution, then brine. workup1->workup2 workup3 7. Dry organic layer over Na₂SO₄ and filter. workup2->workup3 workup4 8. Evaporate solvent under reduced pressure. workup3->workup4 purify1 9. Purify the crude solid by recrystallization (e.g., from Ethanol/Water) or silica gel chromatography. workup4->purify1

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-hydroxyphthalimide (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (1.1 eq) to the suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Add 2-methylbutanoyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Applications in Research and Drug Development

While specific applications for 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate are not extensively documented, its utility can be expertly inferred from its chemical nature as an active ester and the known biological relevance of the phthalimide scaffold.

Amide Bond Formation and Peptide Synthesis

The primary application of this molecule is as an acylating agent for the formation of amide bonds[1]. The N-hydroxyphthalimide group is an excellent leaving group, facilitating the reaction with primary and secondary amines under mild conditions to form the corresponding amides.

Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, expelling the stable N-hydroxyphthalimide anion (which is subsequently protonated) to yield the amide product. This method avoids the harsher conditions or expensive coupling reagents sometimes required for amide synthesis.

application_workflow reagent 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate (Active Ester) product Amide Product reagent->product + amine Primary or Secondary Amine (R-NH₂) amine->product Nucleophilic Attack byproduct N-Hydroxyphthalimide (Byproduct) product->byproduct Forms

Caption: Use of the title compound in amide synthesis.

Building Block in Medicinal Chemistry

The phthalimide core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Phthalimide derivatives have been investigated for their anticancer, antioxidant, and anti-inflammatory properties[5][6][7]. For example, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have demonstrated significant anticancer and antioxidant activity[5][6]. While this specific ester has not been tested, its structural components—the phthalimide head and a lipophilic alkyl tail—make it a relevant intermediate for synthesizing new chemical entities for biological screening. Researchers could use it to introduce the 2-methylbutanoyl-phthalimide fragment into larger molecules to probe structure-activity relationships.

Conclusion

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is a valuable research chemical whose utility is derived from its identity as an N-hydroxyphthalimide active ester. It serves as an efficient and mild acylating agent for the synthesis of amides, a fundamental transformation in organic and medicinal chemistry. Its synthesis is straightforward, relying on standard esterification chemistry. For drug development professionals, this compound and its analogs represent useful tools and structural motifs for the construction of novel bioactive molecules, leveraging the proven importance of the phthalimide scaffold. This guide provides the foundational technical knowledge required for its synthesis, handling, and strategic application in a research context.

References

  • Nefkens, H. G. L., Tesser, G. I., & Nivard, R. J. F. (n.d.). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate. Retrieved from [Link]

  • Khan, I., et al. (2024). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Retrieved from [Link]

  • MDPI. (2024). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Retrieved from [Link]

  • Farmacia Journal. (n.d.). DISCOVERY OF 2-(1,3-DIOXOISOINDOLIN-2-YL)-N-PHENYL-ACETAMIDE DERIVATIVES AS PROBABLE 15-LIPOXYGENASE-1 INHIBITORS WITH POTENTIAL. Retrieved from [Link]

Sources

Technical Guide: Redox-Active Ester of 2-Methylbutanoic Acid for Radical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, mechanistic behavior, and application of the N-hydroxyphthalimide (NHPI) ester of 2-methylbutanoic acid . As a precursor to the sec-butyl-like 2-butyl radical, this redox-active ester (RAE) enables the installation of a branched alkyl group onto aryl and heteroaryl scaffolds via decarboxylative cross-coupling.

Unlike traditional organometallic reagents (e.g., sec-butylZnBr), this RAE is air-stable, crystalline, and compatible with benchtop reaction setups. This guide focuses on its application in Nickel-catalyzed decarboxylative arylation, a transformation that has replaced many classical Suzuki-Miyaura and Negishi couplings in late-stage drug discovery.

Part 1: Mechanistic Principles

The utility of the 2-methylbutanoic acid RAE lies in its low bond dissociation energy (BDE) of the N–O bond upon single-electron reduction.

The Radical Generation Pathway

The transformation proceeds via a Single Electron Transfer (SET) mechanism, distinct from classical nucleophilic substitutions.

  • Activation: The RAE accepts an electron from a low-valent metal (e.g., Ni(I), Fe(II)) or a photocatalyst.

  • Fragmentation: The resulting radical anion collapses, extruding

    
     and the phthalimide anion.
    
  • Radical Release: A secondary alkyl radical (

    
    ) is liberated.
    
  • Capture: The radical is intercepted by a transition metal catalyst (Ni) or an olefin (Giese addition).

Visualization: Mechanistic Pathway

The following diagram illustrates the fragmentation sequence specifically for the 2-methylbutanoic acid derivative.

RAE_Mechanism RAE RAE Precursor (2-methylbutanoic NHPI ester) SET SET Reduction (+ e-) RAE->SET RadAnion Radical Anion [Intermediate] SET->RadAnion Frag Fragmentation (- CO2, - Phth-) RadAnion->Frag Radical 2-butyl Radical (Secondary Carbon) Frag->Radical Product Cross-Coupled Product Radical->Product Ni(II)-Ar Capture

Caption: Figure 1. Single Electron Transfer (SET) fragmentation pathway converting the RAE into a reactive secondary alkyl radical.

Part 2: Preparation of the Reagent

While the acid chloride route exists, the carbodiimide-mediated coupling is preferred for 2-methylbutanoic acid to prevent volatile losses and ensure high purity.

Materials
  • Substrate: 2-Methylbutanoic acid (CAS: 116-53-0). Note: Commercial sources are often racemic. If using enantiopure acid, note that the stereocenter will likely racemize during the radical coupling step unless specific chiral catalysts are employed.

  • Coupling Agent:

    
    -Diisopropylcarbodiimide (DIC).
    
  • Active Hydroxyl:

    
    -Hydroxyphthalimide (NHPI).[1][2]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0 °C under an inert atmosphere (

    
     or Ar).
    
  • Charging: Add N-hydroxyphthalimide (1.0 equiv, 16.3 g for 100 mmol scale) and 2-methylbutanoic acid (1.0 equiv, 10.2 g). Suspend in anhydrous DCM (0.5 M concentration).

  • Activation: Add DMAP (0.1 equiv).

  • Coupling: Dropwise add DIC (1.1 equiv) over 10 minutes at 0 °C. The reaction will become a thick suspension as diisopropylurea (DIU) precipitates.

  • Reaction: Remove the ice bath and stir at room temperature (23 °C) for 3 hours.

    • Checkpoint: TLC (30% EtOAc/Hexanes) should show complete consumption of the NHPI.

  • Workup: Filter the mixture through a fritted glass funnel to remove the insoluble urea byproduct. Wash the solid cake with cold DCM.

  • Purification:

    • Wash the filtrate with 1N HCl (2x) to remove DMAP and unreacted DIC.

    • Wash with Sat.

      
       (2x) to remove unreacted acid.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize from boiling Ethanol or EtOAc/Hexanes if the solid is off-white.

    • Target: White crystalline solid.[3]

    • Yield Expectation: >85%.[4]

Part 3: Applications in Radical Synthesis

The primary application for this specific RAE is Nickel-Catalyzed Decarboxylative Cross-Coupling . This method allows the "grafting" of the sec-butyl group onto aryl iodides or bromides.

Standard Decarboxylative Arylation Protocol (Baran Conditions)

This system uses Zinc as a stoichiometric reductant to turnover the Nickel cycle.

Reaction Components:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)[5]

  • Reductant: Zinc dust (

    
    ) (2.0 equiv) - Must be activated.
    
  • Electrophile: Aryl Iodide (1.0 equiv)

  • RAE: 2-methylbutanoic acid NHPI ester (1.5 equiv)

  • Solvent: THF:DMA (1:1 v/v) or pure DMA.

Workflow:

  • Catalyst Pre-complexation: In a vial, mix

    
     and dtbbpy in solvent and stir for 5 minutes until a green homogeneous solution forms.
    
  • Assembly: Add the Aryl Iodide, RAE, and Zinc dust.

  • Execution: Seal the vial and stir vigorously at room temperature (or 40 °C for sluggish substrates) for 4–12 hours.

  • Quench: Dilute with EtOAc, filter through a celite pad (to remove Zn salts), and wash with 1M HCl.

Visualization: Catalytic Cycle

The interplay between the Zinc reductant, Nickel catalyst, and RAE is complex.

Ni_Catalysis Ni0 Ni(0)Ln NiII_Ar L2Ni(II)-Ar-X (Oxidative Addition) Ni0->NiII_Ar + Ar-X NiI Ni(I)-Ar NiII_Ar->NiI Reduction by Zn/Mn NiI->Ni0 Reduction by Zn NiIII Ni(III)(Ar)(Alkyl) NiI->NiIII + Alkyl Radical NiIII->NiI Reductive Elimination (Product Release) RAE_Input RAE Reagent RAE_Input->NiI SET Activation Zn Zn(0) -> Zn(II) Zn->NiII_Ar e- source

Caption: Figure 2. Ni-catalyzed cross-coupling cycle. The RAE is activated by low-valent Ni species, feeding the alkyl radical into the cycle.

Comparative Data: Functional Group Tolerance

The following table summarizes the robustness of this protocol compared to traditional Grignard reagents for introducing the 2-butyl group.

FeatureRAE Protocol (Ni/Zn)Traditional Grignard (sec-BuMgBr)
Moisture Tolerance High (Standard solvents)Low (Strictly anhydrous)
Ketones/Esters Tolerated (Chemoselective)Incompatible (Nucleophilic attack)
Protics (OH/NH) ToleratedIncompatible (Deprotonation)
Steric Bulk Good (2° radical couples well)Moderate (Elimination side-products)
Stereochemistry Racemic (usually)Racemic/Inversion

Part 4: Troubleshooting & Optimization (Expertise)

The "Stalled Reaction" Phenomenon

If the reaction turns black immediately and yields are low, the Zinc surface may be passivated.

  • Solution: Activate Zinc dust with dilute HCl, wash with water/acetone/ether, and dry under vacuum prior to use. Alternatively, add TMSCl (10 mol%) to the reaction mixture to scrub oxides in situ.

Stereochemical Considerations

The 2-methylbutanoic acid radical is a secondary radical .

  • Racemization: Even if you start with enantiopure (S)-2-methylbutanoic acid, the radical intermediate is planar. The product will be racemic using achiral ligands (dtbbpy).

  • Stereoconvergence: To achieve an enantioselective coupling, switch the ligand to a chiral bis-oxazoline (BiOx) or Pyrox derivative. This enables enantioconvergent coupling, converting the racemic radical pool into a specific enantiomer of the product.

Steric Hindrance

The 2-butyl radical is more sterically demanding than a methyl or primary ethyl radical.

  • Impact: Cross-coupling with ortho-substituted aryl iodides may be slower.

  • Fix: Increase catalyst loading to 20 mol% or switch solvent to pure DMA to increase the rate of oxidative addition.

References

  • Cornella, J., et al. (2016). "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society.[6]

  • Qin, T., et al. (2019). "A General Protocol for the Synthesis of Redox-Active Esters." Nature Protocols.

  • Okada, K., et al. (1991). "Photochemical decarboxylation of N-(acyloxy)phthalimides." Journal of the American Chemical Society.[6]

  • Gao, Y., et al. (2022).[7] "Ni-Catalyzed Enantioselective Dialkyl Carbinol Synthesis via Decarboxylative Cross-Coupling." Journal of the American Chemical Society.[6]

  • Lin, G., et al. (2024).[8] "Photogeneration of β-Borylsilyl Radical via Decarboxylation of N-Hydroxyphthalimide Esters." Organic Letters.

Sources

Unraveling the Enigma of CAS 2171537-18-9: A Search for Physical and Solubility Data

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for publicly available data on the chemical substance identified by CAS Registry Number 2171537-18-9 has yielded no specific information regarding its physical properties, solubility, chemical structure, or associated experimental protocols. This suggests that the compound may be a novel entity with limited disclosure, a proprietary substance, or that the provided CAS number may be inaccurate.

This in-depth guide will, therefore, pivot to address the current information gap. It will provide researchers, scientists, and drug development professionals with a framework for approaching a novel chemical entity when initial database searches are inconclusive. We will explore the fundamental principles of physicochemical characterization, outline systematic experimental workflows for determining key parameters like solubility, and discuss the critical role of these properties in the drug development process.

The Significance of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is profoundly influenced by its intrinsic physical and chemical characteristics. Properties such as molecular weight, pKa, lipophilicity (logP), and solubility are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and ultimate clinical efficacy.

A thorough understanding of these parameters is paramount for:

  • Lead Optimization: Guiding medicinal chemists in the rational design of molecules with improved drug-like properties.

  • Formulation Development: Enabling the creation of stable and bioavailable dosage forms.

  • Predictive Modeling: Informing in silico models to forecast in vivo behavior and potential liabilities.

Deconstructing the Unknown: A Hypothetical Workflow for Characterizing a Novel Compound

In the absence of pre-existing data for a compound such as the one designated CAS 2171537-18-9, a systematic and multi-faceted approach to its characterization is essential. The following section outlines a logical progression of experiments designed to elucidate its core physical and solubility properties.

Part 1: Structural Elucidation and Purity Assessment

Before any meaningful physicochemical measurements can be made, the absolute identity and purity of the compound must be unequivocally established.

Experimental Protocol: Structure and Purity Verification

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight of the compound.

    • Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain a precise mass measurement, which aids in confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure of the molecule.

    • Methodology: A suite of NMR experiments, including ¹H, ¹³C, and 2D-NMR (e.g., COSY, HSQC, HMBC), are conducted to map the connectivity of atoms within the molecule.

  • Chromatographic Purity Analysis:

    • Objective: To assess the purity of the sample.

    • Methodology: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the gold standard for determining the percentage purity of the compound.

Logical Workflow for Initial Characterization

cluster_0 Compound Verification HRMS High-Resolution Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (Structure Elucidation) HRMS->NMR Confirms MW HPLC HPLC Analysis (Purity Assessment) NMR->HPLC Identifies Compound for Purity Check

Caption: Initial workflow for verifying the identity and purity of a novel compound.

Part 2: Determination of Fundamental Physical Properties

Once the structure and purity are confirmed, a series of experiments can be undertaken to define the compound's core physical characteristics.

Table 1: Key Physical Properties and Experimental Methodologies

PropertyDescriptionStandard Experimental Method(s)
Melting Point The temperature at which a solid becomes a liquid.Differential Scanning Calorimetry (DSC), Capillary Melting Point
pKa The acid dissociation constant, indicating the ionization state at a given pH.Potentiometric Titration, UV-pH Titration, Capillary Electrophoresis
LogP / LogD The measure of a compound's lipophilicity.Shake-flask method (Octanol/Water), HPLC-based methods
Polar Surface Area (PSA) The surface sum over all polar atoms, a predictor of drug transport.Calculated from the 3D molecular structure.
Part 3: Comprehensive Solubility Profiling

Solubility is a cornerstone of drug development, directly impacting oral bioavailability and the feasibility of intravenous formulations. A thorough assessment across a range of physiologically relevant conditions is crucial.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Kinetic Solubility (Aqueous Buffer):

    • Objective: To determine the solubility of a compound under non-equilibrium conditions, often used for high-throughput screening.

    • Methodology: A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). After a short incubation period, the solution is filtered, and the concentration of the dissolved compound is measured by HPLC-UV or LC-MS.

  • Thermodynamic Solubility (Crystalline Solid):

    • Objective: To measure the true equilibrium solubility of the solid form of the compound.

    • Methodology: An excess of the crystalline compound is added to the desired solvent. The suspension is agitated until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered, and the concentration is quantified.

Table 2: Solubility Data Summary (Hypothetical)

Solvent SystemSolubility (µg/mL)Method
Phosphate-Buffered Saline (PBS), pH 7.4Data to be determinedThermodynamic
Simulated Gastric Fluid (SGF), pH 1.2Data to be determinedThermodynamic
Simulated Intestinal Fluid (SIF), pH 6.8Data to be determinedThermodynamic
Dimethyl Sulfoxide (DMSO)Data to be determinedKinetic
EthanolData to be determinedKinetic

Workflow for Solubility Determination

Start Novel Compound Kinetic Kinetic Solubility Screening (e.g., in PBS, DMSO) Start->Kinetic Initial Assessment Thermo Thermodynamic Solubility (in relevant biorelevant media) Kinetic->Thermo Informs Solvent Choice Data Comprehensive Solubility Profile Thermo->Data

Caption: A streamlined workflow for assessing the solubility of a new chemical entity.

Conclusion and Forward-Looking Strategies

While direct information for CAS 2171537-18-9 remains elusive at this time, the principles and methodologies outlined in this guide provide a robust framework for the systematic characterization of any novel chemical entity. For researchers and drug development professionals encountering such a compound, the immediate next steps should involve a critical reassessment of the provided CAS number for accuracy. If the identifier is confirmed to be correct, the lack of public data strongly suggests that the compound is at a very early stage of research or is part of a proprietary program. In such cases, direct communication with the originating source of the compound is the most effective path to obtaining the necessary technical information.

The scientific integrity of any research and development program hinges on the quality and completeness of its foundational data. By adhering to the rigorous experimental and logical frameworks presented, scientists can confidently build a comprehensive physicochemical profile for any new molecule, thereby enabling informed decision-making and accelerating the path toward potential therapeutic innovation.

References

As no specific data could be retrieved for CAS 2171537-18-9, a conventional reference list citing sources for its properties cannot be compiled. The methodologies and principles described in this guide are based on standard practices in the fields of medicinal chemistry and pharmaceutical sciences. For further reading on the importance of physicochemical properties in drug discovery and detailed experimental protocols, the following resources are recommended:

  • Title: Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization Source: Academic Press URL: [Link]

  • Title: Physicochemical and Biopharmaceutical Properties of Drug Substances Source: Springer URL: [Link]

  • Title: Basic Principles of Drug Discovery and Development Source: Academic Press URL: [Link]

N-hydroxyphthalimide ester stability as alkyl radical precursor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Hydroxyphthalimide (NHPI) Esters as Redox-Active Radical Precursors

Executive Summary N-hydroxyphthalimide (NHPI) esters have emerged as a superior class of "Redox-Active Esters" (RAEs) for the generation of alkyl radicals from carboxylic acids. Unlike traditional Barton esters, NHPI esters offer a robust stability profile—being insensitive to ambient light and moisture—while maintaining high reactivity under specific catalytic conditions (photoredox, electrochemical, or metal-catalyzed). This guide details the stability parameters, mechanistic underpinnings, and a self-validating synthesis protocol for integrating NHPI esters into drug discovery workflows.

Part 1: Mechanistic Foundation

The utility of NHPI esters lies in their ability to convert a native functional group (carboxylic acid) into a radical precursor that undergoes controlled fragmentation.[1] This process is distinct from classical Hunsdiecker reactions or Barton decarboxylation due to the specific redox potentials involved.

Mechanism of Action:

  • Single Electron Transfer (SET): The NHPI ester accepts an electron from a donor (photocatalyst, electrode, or low-valent metal), forming a radical anion.[1]

  • Fragmentation: The N-O bond, weakened by the electron uptake, homolyzes.

  • Decarboxylation: The resulting carboxyl radical rapidly extrudes CO₂, releasing the target alkyl radical (

    
    ) and the phthalimidyl anion byproduct.
    

DOT Diagram: Radical Generation Pathway

NHPI_Mechanism Substrate Carboxylic Acid (R-COOH) NHPI_Ester NHPI Ester (Redox-Active) Substrate->NHPI_Ester Coupling (DCC/DIC) Radical_Anion [NHPI Ester]•⁻ (Radical Anion) NHPI_Ester->Radical_Anion + e⁻ (SET) (Photocatalyst/Ni/Fe) Frag_State Fragmentation Radical_Anion->Frag_State N-O Homolysis Alkyl_Rad Alkyl Radical (R•) Frag_State->Alkyl_Rad - CO₂ Byproducts CO₂ + Phthalimide Anion Frag_State->Byproducts

Figure 1: Mechanistic pathway from carboxylic acid to alkyl radical via NHPI ester activation.[1]

Part 2: Stability Profile

Understanding the limits of NHPI ester stability is crucial for scale-up and storage.

Thermal Stability
  • Status: High.

  • Data: NHPI esters typically exhibit high melting points (often >100°C) and significant decomposition temperatures (

    
    ). Differential Scanning Calorimetry (DSC) studies often show exothermic decomposition only above 130–150°C.
    
  • Implication: They can be heated in refluxing solvents (e.g., dichloroethane, dioxane) without background thermal decomposition, unlike Barton esters which require strict temperature control.

Hydrolytic Stability
  • Status: pH-Dependent (Stable in Acid/Neutral; Labile in Base).

  • Data:

    • Acidic/Neutral (pH < 7): High stability.[2] Can be washed with 1N HCl or water without degradation.

    • Basic (pH > 8): Susceptible to hydrolysis.[3][4] Strong bases (NaOH, LiOH) or nucleophilic amines (hydrazine) will cleave the ester bond, releasing N-hydroxyphthalimide or forming hydroxamic acids.

  • Comparison: significantly more stable than N-hydroxysuccinimide (NHS) esters, which have half-lives of minutes to hours in aqueous buffers at pH 8. NHPI esters can often survive rapid aqueous workups if the pH is kept neutral.

Photochemical Stability
  • Status: Ambient Stable.

  • Data: The N-O bond dissociation energy (BDE) is approximately ~75 kcal/mol, compared to ~42 kcal/mol for Barton esters.

  • Implication: NHPI esters do not require darkroom conditions for synthesis or storage. They only become photo-active in the presence of specific photocatalysts or when forming Electron-Donor-Acceptor (EDA) complexes with amines or Hantzsch esters.

Stability Comparison Table

FeatureNHPI EstersBarton EstersNHS Esters
Ambient Light StableUnstable (requires dark)Stable
Thermal Limit >130°C (Typical)<80°C (Sensitive)>100°C
Hydrolysis (pH 8) Slow/ModerateN/A (Sulfur chem)Fast (t½ ~mins/hours)
Primary Use Radical PrecursorRadical PrecursorAmine Conjugation

Part 3: Synthesis & Purification Protocol

This protocol uses a carbodiimide coupling (Steglich conditions).[5] It is designed to be self-validating : visual cues and solubility changes confirm progress.

Reagents:

  • Carboxylic Acid (1.0 equiv)[5][6]

  • N-Hydroxyphthalimide (NHPI) (1.1 equiv)[5]

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv) or DCC (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[5]

  • Solvent: Dichloromethane (DCM) or THF (0.2 M concentration)

Step-by-Step Workflow:

  • Activation (0 min): Dissolve Carboxylic Acid, NHPI, and DMAP in DCM.

    • Note: The solution is typically clear or slightly yellow.

  • Coupling (0-10 min): Add DIC dropwise at 0°C.

    • Self-Validation 1 (Visual): If using DCC, a white precipitate (dicyclohexylurea) will form within minutes, confirming the reaction is proceeding. With DIC, the urea is soluble in DCM, so the solution remains clear (easier for handling, but less visual confirmation).

  • Reaction (3-12 hours): Stir at Room Temperature.

    • Self-Validation 2 (TLC): Spot the reaction mixture against the starting acid.

      • Stain: UV Light (254 nm).[7] The product will be strongly UV active (phthalimide).

      • Rf Shift: The NHPI ester is significantly less polar than the free acid. It will move higher on Silica (e.g., 30% EtOAc/Hexanes).

  • Workup:

    • Dilute with DCM.[3]

    • Wash 1: 0.5 M HCl (Removes DMAP and unreacted DIC).

    • Wash 2: Saturated NaHCO₃ (Rapid wash! < 1 min contact time. Removes unreacted Acid and NHPI).

    • Wash 3: Brine -> Dry over MgSO₄.

  • Purification:

    • Concentrate. If using DCC, filter off the white solid first.

    • Recrystallization (EtOH or Acetone/Hexane) is often sufficient.

    • Column Chromatography: Stable on Silica Gel.[8] Elute with EtOAc/Hexanes.[3]

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: Acid + NHPI + DMAP (in DCM) Add_Coupling Add DIC/DCC (0°C) Start->Add_Coupling Check_Precip Checkpoint 1: White Precipitate? (If DCC used) Add_Coupling->Check_Precip TLC_Check Checkpoint 2 (TLC): New UV+ Spot? Higher Rf than Acid? Check_Precip->TLC_Check Stir 3-12h Workup Workup: 1. HCl (Remove Base) 2. NaHCO₃ (Remove Acid) 3. Dry TLC_Check->Workup Yes Purify Purification: Recrystallization or Silica Column Workup->Purify

Figure 2: Self-validating synthesis workflow for NHPI esters.

Part 4: Storage & Handling

To maximize shelf-life (12+ months), adhere to the following:

  • Environment: Store in a desiccator or sealed vial. Moisture is the primary long-term threat (slow hydrolysis).

  • Temperature: Ambient temperature is acceptable for most esters. Store at 4°C for valuable or complex intermediates.

  • Light: Amber vials are recommended but not strictly required. Avoid direct sunlight.[9]

  • QC Check: Before use in critical reactions, check the 1H NMR .

    • Diagnostic Signal: Look for the phthalimide aromatic protons (multiplet ~7.8–8.0 ppm).

    • Decomposition: Appearance of broad peaks or shifts indicating free N-hydroxyphthalimide (~7.8 ppm, but distinct shift) or phthalic acid derivatives.

References

  • Okada, K., et al. (1988).[1] "Photochemical generation of alkyl radicals from N-(acyloxy)phthalimides." Journal of the American Chemical Society. Link

  • Cornella, J., et al. (2019). "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society. Link

  • Lumb, J.P., et al. (2024). "Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters." Beilstein Journal of Organic Chemistry. Link

  • Overman, L.E., et al. (2017). "Constructing Quaternary Carbons from N-(Acyloxy)phthalimides." Accounts of Chemical Research. Link

  • Tesser, G., et al. (1961).[10] "Active Esters of N-Hydroxyphthalimide in Peptide Synthesis." Journal of the American Chemical Society. Link

Sources

Harnessing the 2-Methylbutyl Radical: A Guide to Generation from Redox-Active Esters for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of alkyl fragments is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles. The 2-methylbutyl group, a chiral and sterically defined moiety, offers a unique tool for modulating these properties. This technical guide provides a comprehensive overview of the generation of 2-methylbutyl radicals from their corresponding carboxylic acid precursors via redox-active esters (RAEs). We delve into the core principles of this transformation, detailing the mechanistic underpinnings of radical formation through single-electron transfer pathways. The guide focuses on the practical application of modern initiation methods, primarily visible-light photoredox catalysis, providing field-proven, step-by-step protocols for the synthesis of the RAE precursor and its subsequent use in high-value C-C bond-forming reactions, such as the Giese and Minisci reactions. This document is intended to serve as a practical resource for researchers aiming to leverage this powerful synthetic strategy in drug discovery and development.

Chapter 1: The Strategic Value of the 2-Methylbutyl Moiety in Medicinal Chemistry

In the intricate process of drug design, the modification of a lead compound's structure with small alkyl groups can lead to profound improvements in biological activity and pharmacokinetic properties. This concept is famously exemplified by the "magic methyl" effect, where the addition of a single methyl group can dramatically enhance a molecule's potency or metabolic stability.[1][2] Extending this principle, larger and more structurally complex alkyl groups like 2-methylbutyl provide a more nuanced tool for molecular optimization.

The 2-methylbutyl group introduces several key features simultaneously:

  • Increased Lipophilicity: Enhancing the molecule's ability to cross cellular membranes.

  • Defined Steric Hindrance: The branched nature of the group can enforce specific conformations or shield metabolically labile sites, thereby increasing the drug's half-life.[1]

  • Chirality: As a chiral fragment, it can introduce diastereomeric interactions with the biological target, potentially leading to improved binding affinity and selectivity.

The primary challenge for medicinal chemists has been the installation of such groups onto complex molecular scaffolds under mild conditions that preserve other sensitive functional groups. Traditional methods often require harsh reagents or multi-step sequences. The advent of radical chemistry, powered by modern initiation techniques, has provided a powerful solution. By converting 3-methylpentanoic acid into a redox-active ester, chemists can generate the corresponding 2-methylbutyl radical under exceptionally mild conditions, enabling its direct installation into a wide array of substrates, a process known as late-stage functionalization.[3]

Chapter 2: The Principle of Radical Generation from Redox-Active Esters

The conversion of a stable carboxylic acid into a transient, high-energy radical intermediate is achieved by first transforming it into a "redox-active ester" (RAE). This pre-activation is crucial as the redox potential of the RAE is significantly lower than that of the parent carboxylic acid, making it far more susceptible to the required electron transfer event.[3]

Two classes of RAEs have become workhorses in this field:

  • N-Hydroxyphthalimide (NHPI) Esters: These are bench-stable, crystalline solids that are readily prepared from the parent carboxylic acid.[4] Their stability and ease of handling have made them a popular and reliable choice for generating alkyl radicals.[5][6]

  • Barton Esters (O-Acyl Thiohydroxamates): Representing one of the pioneering classes of RAEs, Barton esters are highly effective radical precursors.[7][8] While immensely useful, they can be more sensitive to light and heat than their NHPI counterparts.[5][9]

The fundamental mechanism for generating an alkyl radical from an NHPI ester is a sequential process initiated by a single-electron transfer (SET).

The Core Mechanism:

  • Single-Electron Transfer (SET): A reductant (e.g., an excited-state photocatalyst or an electrode) donates a single electron to the NHPI ester.[5][10]

  • Radical Anion Formation: This electron transfer generates a transient radical anion intermediate.[4]

  • Fragmentation & Decarboxylation: The radical anion rapidly fragments. The weak N–O bond cleaves, and this is followed by an irreversible decarboxylation (loss of CO₂) to release the desired alkyl radical (the 2-methylbutyl radical) and the stable phthalimide anion.[4][5]

This process is highly efficient and thermodynamically driven by the formation of stable products like CO₂ and the phthalimide anion.

G cluster_0 General Mechanism: NHPI Ester to Alkyl Radical RAE R-COO-N(Phth) (NHPI Ester) RadAnion [R-COO-N(Phth)] (Radical Anion) RAE->RadAnion + e⁻ (SET) AlkylRad R• (Alkyl Radical) RadAnion->AlkylRad Fragmentation Products CO₂ + N(Phth)⁻

General mechanism of radical generation from an NHPI ester.

Chapter 3: Methodologies for Initiating Radical Formation

The key step, single-electron transfer, can be initiated by several modern and mild techniques. The choice of method depends on the specific application, available equipment, and substrate compatibility.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized radical chemistry by using light energy to drive redox reactions under exceptionally mild conditions.[11][12] A photocatalyst (PC), typically an iridium or ruthenium complex or an organic dye, absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state, enabling it to engage in SET processes that would otherwise be thermodynamically unfavorable.

For the reduction of RAEs, a reductive quenching cycle is most common:

  • The ground-state photocatalyst (PC) is excited by light to PC*.

  • An electron donor (often a tertiary amine or Hantzsch ester) reductively "quenches" the excited state, generating a highly reducing PC⁻ species and the oxidized donor.

  • The powerful reductant PC⁻ transfers an electron to the NHPI ester, initiating the fragmentation-decarboxylation cascade to form the 2-methylbutyl radical and regenerating the ground-state photocatalyst (PC) to complete the catalytic cycle.[4][5]

G cluster_0 Photocatalytic Reductive Quenching Cycle PC PC PC_star PC* PC->PC_star hν (light) PC_red PC⁻ PC_star->PC_red Donor - e⁻ PC_red->PC RAE - e⁻ RAE_in RAE In Radical_out Alkyl Radical Out

A simplified reductive quenching photocatalytic cycle.
Transition Metal-Mediated Generation

Catalytic amounts of low-valent transition metals, particularly nickel and iron, can also serve as the electron source for RAE reduction.[13] This approach is most often employed in the context of cross-coupling reactions, where the same metal catalyst that generates the radical also participates in the subsequent bond-forming event. For instance, a Ni(I) species can reduce the RAE to generate the 2-methylbutyl radical and a Ni(II) species. The radical is then captured by an organonickel intermediate to forge the new C-C bond.[14]

Electron Donor-Acceptor (EDA) Complex Formation

In some systems, the RAE can form an Electron Donor-Acceptor (EDA) complex with an electron-rich reaction partner, such as certain heterocycles or amine additives.[5] This pre-association creates a new chromophore that can absorb light directly, leading to an intermolecular electron transfer upon photoexcitation. This pathway can sometimes obviate the need for a dedicated photocatalyst, offering a simplified and highly efficient route to the desired radical.[15]

Chapter 4: Synthetic Applications & Field-Proven Protocols

The true value of any synthetic method lies in its practical application. Here, we provide detailed, self-validating protocols for the preparation of the key RAE precursor and its use in two of the most impactful radical-mediated transformations.

Protocol: Preparation of the N-(3-Methylpentanoyloxy)phthalimide

This protocol details the conversion of commercially available 3-methylpentanoic acid to its corresponding NHPI ester, the direct precursor to the 2-methylbutyl radical. The choice of a carbodiimide coupling agent like DCC or EDC is standard for its efficiency and reliability in forming the ester bond.

Materials & Equipment:

  • 3-Methylpentanoic acid

  • N-Hydroxyphthalimide (NHP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous

  • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-hydroxyphthalimide (1.0 eq.).

  • Dissolution: Dissolve the NHP in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Acid: Add 3-methylpentanoic acid (1.05 eq.) to the stirring solution.

  • Coupling Agent: Add the coupling agent (DCC or EDC, 1.1 eq.) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if using DCC) is indicative of reaction progress.

  • Workup:

    • If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the desired NHPI ester as a white crystalline solid.

Trustworthiness Check:

  • Expected Outcome: A white, crystalline solid with a sharp melting point. Characterization by ¹H NMR should show characteristic peaks for the 2-methylbutyl chain and the phthalimide aromatic protons.

  • Troubleshooting: Incomplete reaction may be due to wet solvent or reagents. If purification is difficult, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be an alternative to chromatography.

Application I: Photocatalytic Giese-Type C(sp³)–C(sp³) Bond Formation

The Giese reaction is a powerful method for forming C-C bonds by adding a carbon-centered radical to an electron-deficient alkene (a Michael acceptor).[16][17] This protocol uses the 2-methylbutyl radical in a photocatalytic Giese reaction.

Reaction Scheme: 2-Methylbutyl radical + Michael Acceptor → Adduct

Materials & Equipment:

  • N-(3-Methylpentanoyloxy)phthalimide (1.0 eq.)

  • Michael acceptor (e.g., N-phenylacrylamide, 1.5 eq.)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)

  • Reductive quencher/electron donor (e.g., Hantzsch ester, 1.5 eq.)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Schlenk tube or vial with a screw cap, magnetic stirrer

  • Blue LED light source (e.g., 450 nm)

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine the NHPI ester, the Michael acceptor, the photocatalyst, and the Hantzsch ester.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Irradiation: Place the stirring reaction mixture approximately 5-10 cm from the blue LED light source. A small fan may be used to maintain room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and water-soluble byproducts.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the alkylated product.

Michael AcceptorPhotocatalystSolventTime (h)Typical Yield (%)
N-Phenylacrylamidefac-Ir(ppy)₃ (1.5 mol%)DMF1875-85
Butyl AcrylateRu(bpy)₃(PF₆)₂ (2 mol%)DMSO2460-70
Methyl Vinyl Ketonefac-Ir(ppy)₃ (1.5 mol%)DMF1670-80
Application II: Photocatalytic Minisci-Type C–H Alkylation

The Minisci reaction enables the direct C-H functionalization of electron-deficient heterocycles, a transformation of immense value in drug discovery.[18][19] Modern photocatalytic variants proceed under much milder conditions than the classical protocols, which required strong oxidants and high temperatures.[3]

G cluster_workflow Workflow: Photocatalytic Minisci Reaction A 1. Combine Reagents - NHPI Ester - Heterocycle - Photocatalyst - Acid Additive B 2. Degas Solvent Add to reaction vessel A->B C 3. Irradiate with Blue LEDs Stir at room temperature B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Workup (Base wash, extraction) D->E F 6. Purify Product (Flash Chromatography) E->F

Experimental workflow for a photocatalytic Minisci reaction.

Step-by-Step Methodology:

  • Reagents: In a vial, combine N-(3-Methylpentanoyloxy)phthalimide (1.5 eq.), the heterocycle (e.g., Lepidine, 1.0 eq.), and the photocatalyst (e.g., 4CzIPN, 2 mol%).

  • Acid Additive: Add a mild acid (e.g., Trifluoroacetic acid, 1.5 eq.). The acid protonates the heterocycle, increasing its electrophilicity towards radical addition.[19]

  • Inert Atmosphere & Solvent: Seal the vial, render the atmosphere inert, and add degassed solvent (e.g., acetonitrile).

  • Irradiation & Monitoring: Irradiate the stirring mixture with blue LEDs for 18-36 hours, monitoring for consumption of the starting heterocycle.

  • Workup: Dilute the reaction with ethyl acetate. Carefully quench the acid by washing with saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the 2-methylbutyl-substituted heterocycle.

Causality & Trustworthiness:

  • Why the acid? Protonation of the nitrogen in the heterocycle lowers its LUMO energy, making it a better acceptor for the nucleophilic 2-methylbutyl radical. This is essential for good reactivity and regioselectivity.[19]

  • Regioselectivity: The radical will typically add to the C2 or C4 positions of pyridine- and quinoline-type systems. The specific outcome can depend on steric and electronic factors, and analysis of the crude reaction mixture by ¹H NMR is crucial to determine the isomeric ratio.

Chapter 5: Conclusion and Future Outlook

The generation of the 2-methylbutyl radical from redox-active esters represents a robust and versatile strategy for C(sp³)-H functionalization and C-C bond formation. The mild conditions afforded by modern methods, particularly visible-light photoredox catalysis, ensure broad functional group tolerance, making this approach highly suitable for complex molecule synthesis in drug discovery programs. The protocols outlined in this guide provide a reliable foundation for researchers to implement this chemistry in their own laboratories.

Future developments in this field will likely focus on the discovery of more sustainable and cost-effective photocatalysts, the expansion of the reaction scope to include even more challenging radical transformations, and the application of these methods in flow chemistry for improved scalability and safety. The continued exploration of novel redox-active esters will undoubtedly further enhance the synthetic chemist's ability to precisely and efficiently modify complex molecular architectures.

References

  • Lalevée, J., & Morlet-Savary, F. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 235–273. [Link]

  • Li, Z., et al. (2020). Revealing the Iron-Catalyzed β-Methyl Scission of tert-Butoxyl Radicals via the Mechanistic Studies of Carboazidation of Alkenes. Molecules, 25(5), 1224. [Link]

  • Musacchio, A. J., & Stephenson, C. R. J. (2018). Sulfamyl Radicals Direct Photoredox-Mediated Giese Reactions at Unactivated C(3)–H Bonds. ChemRxiv. [Link]

  • Qin, T., et al. (2016). Redox-Active Esters in Fe-Catalyzed C–C Coupling. Journal of the American Chemical Society, 138(35), 11132–11135. [Link]

  • Wikipedia contributors. (2023). Minisci reaction. Wikipedia. [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093. [Link]

  • Fehl, C. (2015). Photocatalytic Generation of Alkyl Radicals from Carboxylic Acids and Diol Derivatives. University of Regensburg Publications. [Link]

  • Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. Photocatalysis in Organic Syntheses. [Link]

  • Giese, B. (2017). 50 Years of Giese Reaction – a Personal View. Chemistry – A European Journal, 23(34), 8076–8082. [Link]

  • Illinois Chemistry. (2020, March 24). Researchers finding ways to rapidly access the “magic methyl” effect. University of Illinois Urbana-Champaign. [Link]

  • Lalevée, J., & Morlet-Savary, F. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. PMC. [Link]

  • Procter, D. J., & Jones, A. J. (2023). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. Thieme. [Link]

  • Wikipedia contributors. (2023). Barton decarboxylation. Wikipedia. [Link]

  • Salguero, D. C., et al. (2022). Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings. Angewandte Chemie International Edition, 61(27), e202203022. [Link]

  • de Almeida, M. V., et al. (2009). The Barton ester free-radical reaction. Tetrahedron, 65(19), 3563–3572. [Link]

  • Singh, A., et al. (2024). Generation of alkyl and acyl radicals by visible-light photoredox catalysis. Beilstein Journal of Organic Chemistry, 20, 1347–1377. [Link]

  • Ghosh, A. K., et al. (2022). Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions. ChemRxiv. [Link]

  • Mondal, S., & Glorius, F. (2022). A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Chemical Science, 13(24), 7193–7199. [Link]

  • Jones, K., & Storey, J. M. D. (2013). Barton esters for initiator-free radical cyclisation with heteroaromatic substitution. Organic & Biomolecular Chemistry, 11(8), 1291–1295. [Link]

  • Cornella, J., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1391–1395. [Link]

  • Kuznetsov, A., & Kananovich, D. (2025). Recent advances in the photocatalytic Giese reaction. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Visible-light induced decarboxylative coupling of redox-active esters with disulfides to construct C–S bonds. Chemical Communications, 56(72), 10562–10565. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(42), 14938–14953. [Link]

  • Smith, D. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Chen, Y., et al. (2023). Radical Decarboxylative Carbon–Nitrogen Bond Formation. Molecules, 28(11), 4293. [Link]

  • Kali, V., & König, B. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 787. [Link]

  • Trowbridge, A., & Gaunt, M. J. (2022). Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. Molecules, 27(2), 438. [Link]

  • Iwasaki, K., et al. (2021). Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt. Organic Chemistry Frontiers, 8(4), 659–664. [Link]

  • Crespi, S., & Fagnoni, M. (2020). The Barton ester free-radical reaction: a brief review of applications. ResearchGate. [Link]

Sources

Decarboxylative Radical Generation: A Comparative Technical Guide to Barton vs. NHPI Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Halide" Revolution

For decades, the strategic manipulation of carboxylic acids has been a cornerstone of total synthesis and medicinal chemistry. While traditionally viewed as nucleophiles or electrophiles (in amide coupling), the ability to convert the carboxyl group into a carbon-centered radical—effectively treating the acid as a "hidden halide"—unlocks non-intuitive disconnections.

This guide provides a rigorous technical comparison between the two dominant methodologies for this transformation: the classical Barton ester (N-hydroxy-2-thiopyridone) and the modern NHPI ester (N-hydroxyphthalimide, or Redox-Active Ester).

The Core Distinction:

  • Barton Esters operate via radical chain propagation driven by aromatization, ideal for reductive decarboxylation (H-atom transfer) and halogenation.

  • NHPI Esters operate via Single Electron Transfer (SET) , making them the superior choice for transition-metal-catalyzed cross-coupling (e.g., Ni, Fe) and photoredox applications.

Mechanistic Divergence

Understanding the mechanism is critical for troubleshooting failed reactions. The failure modes of these two esters are distinct based on their initiation pathways.

Barton Esters: The Aromatization Driving Force

The Barton reaction relies on the weak N–O bond (~45 kcal/mol) and the thermodynamic driving force of forming a C=S double bond (aromatization of the pyridine ring).

  • Initiation: Thermal or photochemical homolysis of the N–O bond.

  • Propagation: The resulting carboxyl radical rapidly loses CO₂. The alkyl radical attacks the sulfur atom of a fresh Barton ester molecule (or a trapping agent), propagating the chain.

  • Critical Insight: This is a chain process.[1] It requires efficient propagation. If the radical is quenched too early (e.g., by oxygen), the chain collapses.

NHPI Esters: The SET "Electron Injection"

NHPI esters are "Redox-Active Esters" (RAEs).[1][2][3] They are relatively stable to heat and light compared to Barton esters.

  • Activation: The phthalimide system accepts an electron (SET) from a metal catalyst (Ni⁰, Fe⁰) or a photocatalyst.

  • Fragmentation: The resulting radical anion is unstable. It fragments to release the phthalimide anion, CO₂, and the alkyl radical.[4]

  • Critical Insight: This is not a chain process in the traditional sense; it is a catalytic turnover cycle. It requires a synchronized reduction step.

Visualization: Mechanistic Pathways

Mechanism_Comparison cluster_0 Barton Ester (Radical Chain) cluster_1 NHPI Ester (SET Reduction) B_Start Barton Ester (Thiohydroxamate) B_Homo N-O Homolysis (Heat/Light) B_Start->B_Homo B_Rad Carboxyl Radical B_Homo->B_Rad B_Alkyl Alkyl Radical (R•) B_Rad->B_Alkyl B_Alkyl->B_Start Chain Propagation B_Prod Product (Reduced/Halogenated) B_Alkyl->B_Prod N_Start NHPI Ester (Redox-Active) N_SET SET Reduction (Ni(0) / Photocatalyst) N_Start->N_SET N_Anion Radical Anion N_SET->N_Anion N_Frag Fragmentation (-CO2, -Phth) N_Anion->N_Frag N_Alkyl Alkyl Radical (R•) N_Frag->N_Alkyl N_Cross Cross-Coupling (Ni-R Species) N_Alkyl->N_Cross

Figure 1: Mechanistic divergence between Barton (Chain Propagation) and NHPI (SET Fragmentation).

Comparative Analysis Matrix

For a drug discovery campaign, the choice of ester dictates the workflow.

FeatureBarton Ester (Thiohydroxamate)NHPI Ester (Redox-Active)
Stability Low. Light/Heat sensitive. Must be used immediately or stored at -20°C in dark.High. Bench-stable solids. Can be stored for months/years.
Synthesis Requires acid chloride or mixed anhydride. Sensitive to hydrolysis."Amide-like" coupling (DCC/DIC). Very robust.
Radical Generation Photolysis (visible light) or Heat (80-110°C).SET (Electrochemical, Photoredox, or Metal Catalyst).[2]
Primary Utility Reductive Decarboxylation (R-COOH

R-H), Halogenation.[3]
C-C Cross-Coupling (Negishi, Suzuki, Giese).
Byproducts Pyridyl sulfide (often requires oxidative removal).Phthalimide (water-soluble, easily removed).
Toxicity Historically used Tin (Sn).[5][6] Modern variants use TTMSS or thiols.[5]Non-toxic precursors.[4][6] Catalysts (Ni) require standard handling.
Atom Economy Moderate (loss of thiohydroxamate).Good (Phthalimide can be recycled in industrial settings).

Detailed Experimental Protocols

These protocols are designed to be self-validating . The visual cues described are essential for confirming the reaction is proceeding correctly.

Protocol A: Barton Reductive Decarboxylation (Modern Tin-Free)

Application: Converting a carboxylic acid to an alkane (R-COOH


 R-H).

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Activator: Isobutyl chloroformate (1.1 equiv) + N-methylmorpholine (1.1 equiv)

  • Reagent: N-Hydroxy-2-thiopyridone (sodium salt or free form) (1.2 equiv)

  • H-Donor: t-Butyl thiol (excess) or TTMSS (Tris(trimethylsilyl)silane)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step:

  • Activation: Dissolve acid in dry THF at -10°C. Add N-methylmorpholine followed by isobutyl chloroformate. Stir 15 min. Validation: White precipitate (amine salt) should form.

  • Ester Formation: Add N-hydroxy-2-thiopyridone (dissolved in THF) in the dark (wrap flask in foil). Stir at 0°C for 30 min.

    • Validation: The solution must turn a deep, vibrant yellow . If it is pale, ester formation is incomplete.

  • Workup (Crucial): Quickly filter through a short silica plug (in the dark) to remove salts if necessary, or proceed directly if "one-pot". Evaporate cold if isolating (risky).

  • Decarboxylation: Dissolve the yellow ester in Toluene. Add H-donor (TTMSS). Degas with Argon.

  • Initiation: Irradiate with a visible lamp (e.g., Tungsten halogen) or heat to reflux.

    • Validation: The disappearance of the yellow color is the endpoint. The solution should become clear or pale. Gas evolution (CO₂) may be observed.[7]

  • Purification: Flash chromatography.

Protocol B: NHPI Decarboxylative Cross-Coupling (Ni-Catalyzed)

Application: Coupling an acid with an Aryl Zinc or Aryl Halide (Baran/Weix conditions).

Reagents:

  • Substrate: NHPI Ester (Pre-synthesized via DCC coupling) (1.0 equiv)

  • Coupling Partner: Aryl Zinc Reagent (1.5 equiv)

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: di-tBu-Bipy (20 mol%)

  • Solvent: THF/DMF (1:1)

Step-by-Step:

  • Catalyst Formation: In a glovebox or under Argon, mix NiCl₂·glyme and ligand in THF. Stir 10 min.

    • Validation: Solution should turn green (characteristic of the Ni-ligand complex).

  • Reaction Assembly: Add the solid NHPI ester to the catalyst solution.

  • Reagent Addition: Add the Aryl Zinc reagent dropwise via syringe.

    • Validation: An exotherm is common. The color often shifts to a dark reddish-black or deep brown, indicating the formation of low-valent Ni species and oxidative addition.

  • Stirring: Stir at Room Temperature for 2-4 hours.

    • Validation: Monitor by TLC/LCMS. The NHPI ester spot (usually UV active) will disappear. Phthalimide precipitates or remains in the aqueous layer during workup.

  • Quench: Dilute with dilute HCl or Ammonium Chloride. Extract with EtOAc.

Strategic Decision Tree

Use this logic flow to select the correct methodology for your substrate.

Decision_Matrix Input Starting Material: Carboxylic Acid Goal What is the goal? Input->Goal Reductive Reductive Decarboxylation Goal->Reductive Remove COOH (R-H) Halogen Halodecarboxylation Goal->Halogen Install Halogen (R-X) CC_Bond C-C Coupling Goal->CC_Bond Form C-C Bond (Cross-Coupling) Barton Use Barton Ester (Protocol A) Reductive->Barton High Efficiency Halogen->Barton Hunsdiecker-type NHPI Use NHPI Ester (Protocol B) CC_Bond->NHPI Ni/Fe Catalysis Sub_Dec Is the acid tertiary/hindered? CC_Bond->Sub_Dec Sub_Dec->NHPI Yes (Excellent for 3°) Sub_Dec->NHPI No (Works for 1°/2°)

Figure 2: Strategic decision tree for selecting ester activation method.

Expert Commentary & Troubleshooting

Why NHPI is displacing Barton in Pharma

While Barton chemistry is chemically elegant, the NHPI ester has become the industry standard for library synthesis (Parallel Medicinal Chemistry).

  • Solid Phase Compatibility: NHPI esters can be made and stored. Barton esters decompose too fast for automated storage systems.

  • Diversity: The ability to use the radical for Negishi, Suzuki, or Giese couplings (forming C-C bonds) is infinitely more valuable in drug design than simple reduction (forming C-H bonds).

Common Pitfalls
  • Barton: The reaction didn't finish.

    • Cause: Oxygen leak. The chain length is short.

    • Fix: Sparge with Argon for 15 mins, not just a balloon flush. Add more initiator (AIBN) if thermal.

  • NHPI: Low yield in cross-coupling.

    • Cause: Wet solvent or "dead" Zinc reagent.

    • Fix: Titrate the Organozinc. Ensure the Ni catalyst turns green (active) before mixing.

References

  • Barton, D. H. R., et al. (1983).[6][7] The invention of the Barton Ester method.[5][6][8][9] "Organic radical reactions.[6][10] Part 1. The preparation of thiohydroxamic esters." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Okada, K., et al. (1988).[2] First photolysis of NHPI esters. "Decarboxylative alkylation of N-acyloxyphthalimides." Journal of the American Chemical Society.[11][12] Link

  • Schnermann, M. J., & Overman, L. E. (2012). Use of NHPI in complex synthesis (-)-aplyviolene.[2] "A concise synthesis of (-)-aplyviolene facilitated by a strategic tertiary radical conjugate addition." Angewandte Chemie International Edition. Link

  • Cornella, J., & Baran, P. S. (2016).[11][13] The modern RAE revolution. "A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents."[3][14][15] Science. Link

  • Toriyama, F., et al. (2016).[3][13] Iron-catalyzed variants.[6] "Redox-Active Esters in Fe-Catalyzed C-C Coupling." Journal of the American Chemical Society.[11][12] Link

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Activation and Esterification of 2-methylbutyric acid with N-Hydroxyphthalimide

Executive Summary

N-Hydroxyphthalimide (NHPI) esters have emerged from their foundational role in peptide synthesis to become powerful intermediates in modern synthetic chemistry, particularly in the realm of radical-mediated transformations.[1][2] Their stability, ease of handling, and predictable reactivity make them invaluable precursors for generating alkyl radicals under mild conditions.[3] This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of a specific redox-active ester, 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, from 2-methylbutyric acid and N-Hydroxyphthalimide (NHPI). We will delve into the mechanistic underpinnings of carboxylic acid activation using carbodiimide coupling agents, present a detailed and validated experimental protocol, and discuss the critical aspects of reaction monitoring, purification, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of NHPI esters in their work.

Introduction: The Strategic Value of N-Hydroxyphthalimide Esters

The direct condensation of a carboxylic acid and an alcohol is often an unfavorable process, primarily due to the rapid acid-base reaction that deprotonates the amine or alcohol, diminishing its nucleophilicity.[4][5] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is the cornerstone of many amide and ester bond formations.

N-Hydroxyphthalimide (NHPI) esters are a class of "active esters" where the carboxyl group is linked to the oxygen atom of NHPI.[6] This N-O bond is relatively weak and poised for either nucleophilic attack or reductive cleavage. Initially developed for the stepwise synthesis of peptides, these esters provided a reliable method for forming amide bonds without significant racemization.[7]

More recently, the field has seen a renaissance in the application of NHPI esters as versatile precursors for radical generation.[3] Through single-electron transfer (SET) processes, these esters undergo a reductive decarboxylative fragmentation, yielding an alkyl radical, carbon dioxide, and the phthalimide anion.[8][9] This strategy has been successfully applied in numerous C-C and C-heteroatom bond-forming reactions, including decarboxylative cross-couplings, making NHPI esters a go-to tool for installing complex alkyl fragments in drug discovery and development.[2][10]

This guide focuses on the synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, a representative NHPI ester derived from a simple aliphatic carboxylic acid.

The Core Chemistry: Carbodiimide-Mediated Activation

The most robust and widely adopted method for synthesizing NHPI esters from carboxylic acids involves the use of a coupling agent, with N,N'-Dicyclohexylcarbodiimide (DCC) being a classic and effective choice.[6][11] DCC facilitates the dehydration reaction between the carboxylic acid and NHPI under mild conditions.[6]

The Mechanism of DCC Coupling

The efficacy of DCC lies in its ability to transform the carboxylic acid's hydroxyl into an excellent leaving group by forming a highly reactive O-acylisourea intermediate.[5][11] This process prevents the unproductive acid-base side reaction and activates the carbonyl group for nucleophilic attack.

The accepted mechanism proceeds through the following key steps:

  • Protonation and Activation: The carboxylic acid protonates one of the nitrogen atoms of the DCC, making the central carbon atom highly electrophilic.

  • Formation of the O-acylisourea: The resulting carboxylate anion attacks the activated carbodiimide carbon, forming the key O-acylisourea intermediate. This intermediate is a potent acylating agent.

  • Nucleophilic Attack by NHPI: The hydroxyl group of N-Hydroxyphthalimide attacks the activated carbonyl carbon of the O-acylisourea.

  • Product Formation and Byproduct Precipitation: The tetrahedral intermediate collapses, forming the desired NHPI ester and the N,N'-dicyclohexylurea (DCU) byproduct. A key practical aspect of this reaction is that DCU is largely insoluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate, allowing for its removal by simple filtration.[12]

DCC_Coupling_Mechanism Figure 1: Mechanism of DCC-Mediated NHPI Ester Formation RCOOH 2-Methylbutyric Acid (R-COOH) Protonated_DCC Protonated DCC Intermediate RCOOH->Protonated_DCC 1. Protonation DCC DCC DCC->Protonated_DCC O_Acylisourea O-Acylisourea (Active Intermediate) Protonated_DCC->O_Acylisourea 2. Nucleophilic Attack by Carboxylate Tetrahedral_Int Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Int 3. Nucleophilic Attack by NHPI NHPI N-Hydroxyphthalimide (Nu-H) NHPI->Tetrahedral_Int Product NHPI Ester (Product) Tetrahedral_Int->Product 4. Collapse & Release DCU Dicyclohexylurea (DCU Byproduct) Tetrahedral_Int->DCU

Caption: Figure 1: Mechanism of DCC-Mediated NHPI Ester Formation.

Synthesis Protocol: From Reagents to Purified Product

This section provides a detailed, step-by-step procedure for the synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate. Adherence to stoichiometry and reaction conditions is crucial for achieving high yield and purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberRecommended PurityNotes
2-Methylbutyric Acid102.13116-53-0>99%Starting carboxylic acid
N-Hydroxyphthalimide (NHPI)163.13524-38-9>98%Nucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)206.33538-75-0>99%Coupling Agent
Dichloromethane (DCM)84.9375-09-2Anhydrous, >99.8%Reaction Solvent
Ethyl Acetate88.11141-78-6Reagent GradeFor work-up & purification
HexanesN/A110-54-3Reagent GradeFor purification
Saturated Sodium Bicarbonate84.01144-55-8N/AAqueous wash
Brine (Saturated NaCl)58.447647-14-5N/AAqueous wash
Anhydrous Magnesium Sulfate120.377487-88-9N/ADrying agent
Experimental Workflow

The overall process can be visualized as a linear progression from reaction setup to final product analysis.

Experimental_Workflow Figure 2: Experimental Workflow for NHPI Ester Synthesis Setup 1. Reagent Setup Dissolve Acid & NHPI in DCM Cooling 2. Cooling Cool solution to 0 °C Setup->Cooling Addition 3. DCC Addition Add DCC solution dropwise Cooling->Addition Reaction 4. Reaction Stir at 0 °C, then warm to RT Addition->Reaction Filtration 5. DCU Removal Filter off precipitated DCU Reaction->Filtration Workup 6. Aqueous Work-up Wash with NaHCO₃ & Brine Filtration->Workup Drying 7. Drying & Concentration Dry with MgSO₄, evaporate solvent Workup->Drying Purification 8. Purification Recrystallization or Chromatography Drying->Purification Analysis 9. Analysis NMR, MS for characterization Purification->Analysis

Caption: Figure 2: Experimental Workflow for NHPI Ester Synthesis.

Detailed Step-by-Step Procedure

(Based on a 10 mmol scale reaction)

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbutyric acid (1.02 g, 10.0 mmol, 1.0 eq.) and N-Hydroxyphthalimide (1.63 g, 10.0 mmol, 1.0 eq.).

  • Dissolution: Add 40 mL of anhydrous Dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • DCC Addition: In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (2.17 g, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel. Causality Note: A slight excess of DCC ensures complete consumption of the limiting carboxylic acid. Slow, cooled addition is critical to control the exothermic nature of the activation step and minimize side reactions.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. A white precipitate (DCU) will begin to form. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM (2 x 10 mL) to recover any trapped product.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: The bicarbonate wash is crucial for removing any unreacted carboxylic acid and acidic impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization from an Ethyl Acetate/Hexanes solvent system. Alternatively, for higher purity, flash column chromatography on silica gel can be performed.

Characterization and Data

The identity and purity of the synthesized 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate must be confirmed through standard analytical techniques.

Physical and Spectroscopic Data
PropertyValue
Chemical Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Appearance White to off-white solid[6]
Storage 2-8 °C, Inert atmosphere, Keep in dark place

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the phthalimide aromatic protons (multiplet, ~7.8-7.9 ppm), the methyl and ethyl groups of the 2-methylbutanoyl moiety, and the methine proton.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two distinct carbonyl carbons of the phthalimide group (~162 ppm), the ester carbonyl (~170-175 ppm), aromatic carbons, and the aliphatic carbons of the side chain.

  • Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ at m/z 248.08 or the sodium adduct [M+Na]⁺ at m/z 270.06.

Conclusion and Outlook

This guide provides a robust and mechanistically sound protocol for the synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate. The use of DCC as a coupling agent offers a reliable and scalable method for activating 2-methylbutyric acid towards esterification with N-Hydroxyphthalimide. The resulting active ester is not merely a stable compound but a valuable synthetic intermediate. As a redox-active ester, it is primed for use in a variety of modern synthetic transformations, particularly those involving radical intermediates for the construction of complex molecular architectures essential in drug discovery and materials science.[3][10][13] The principles and techniques detailed herein serve as a foundational template for the synthesis of a broad library of NHPI esters from diverse carboxylic acids.[2]

References

  • N-Hydroxyphthalimide - Wikipedia. Wikipedia. [Link]

  • N-hydroxyphthalimide Esters Research Articles - Page 1 | R Discovery. R Discovery. [Link]

  • Nefkens, G. H. L. (2010). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Recueil des Travaux Chimiques des Pays-Bas, 81(8). [Link]

  • Reductive Decarboxylative Alkynylation of N-Hydroxyphthalimide Esters with Bromoalkynes. National Institutes of Health. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Huihui, K. M. M., et al. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Organic Chemistry Portal. [Link]

  • The Expanding Role of N-Hydroxyphthalimide in Modern Chemical Synthesis. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Huihui, K. M. M., et al. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society, 138(15). [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. (2024, February 21). Beilstein Journal of Organic Chemistry. [Link]

  • 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate. MySkinRecipes. [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. National Institutes of Health. [Link]

  • Núñez R., J. B., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. [Link]

  • Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Conversion of carboxylic acids to amide using DCC as an activating agent. Al-Kimia. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Decarboxylative Giese Addition of Secondary Alkyl Radicals via N-Hydroxyphthalimide Redox-Active Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining the Giese Reaction for Modern Synthesis

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of molecular frameworks that are fundamental to pharmaceuticals, agrochemicals, and materials science. The Giese reaction, a powerful method for C-C bond formation, involves the addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor).[1][2] Historically, this transformation was often reliant on toxic and stoichiometric tin hydrides and harsh reaction conditions, limiting its broader applicability.[1]

In recent years, a renaissance in radical chemistry has led to the development of milder and more versatile methods for generating radical species.[2][3] A particularly impactful advancement has been the use of carboxylic acids as stable, inexpensive, and widely available radical precursors. By converting a carboxylic acid into a "Redox-Active Ester" (RAE), typically an N-(acyloxy)phthalimide (NHPI) ester, one can generate the corresponding alkyl radical under exceptionally mild conditions via a decarboxylative pathway.[1][4] This approach is not only more environmentally benign but also offers remarkable functional group tolerance, making it highly suitable for complex molecule synthesis and late-stage functionalization in drug discovery programs.[4]

This guide provides a detailed experimental procedure for a Giese-type reaction utilizing the NHPI Redox-Active Ester derived from 2-methylbutanoic acid. This protocol focuses on a practical, nickel-catalyzed method that proceeds at room temperature, showcasing the utility of RAEs for generating and coupling secondary alkyl radicals—a substrate class that can be challenging for traditional organometallic cross-coupling methods.

The Mechanism: From Carboxylic Acid to C-C Bond

The overall transformation is a two-stage process: first, the activation of the carboxylic acid to its NHPI ester, and second, the nickel-catalyzed decarboxylative Giese addition.

Stage 1: Synthesis of the Redox-Active Ester The 2-methylbutanoic acid is first converted to its corresponding N-(2-methylbutanoyloxy)phthalimide. This is a standard esterification reaction, often facilitated by a coupling agent like a carbodiimide, which activates the carboxylic acid for nucleophilic attack by N-hydroxyphthalimide.

Stage 2: The Nickel-Catalyzed Giese Addition The core of the process is a catalytic cycle initiated by a low-valent nickel species. The currently accepted mechanism involves the following key steps[4][5]:

  • Single Electron Transfer (SET): A low-valent nickel catalyst, often generated in situ, transfers a single electron to the NHPI ester. This reduction forms a radical anion intermediate.[3]

  • Fragmentation: The radical anion is unstable and rapidly fragments. It undergoes N–O bond cleavage and decarboxylation (loss of CO₂) to generate the desired secondary alkyl radical (a 2-methylbutyl radical) and the phthalimide anion.[3]

  • Radical Addition: The nucleophilic alkyl radical adds to the electron-deficient Michael acceptor in a classical Giese fashion, forming a new C-C bond and generating a new, more stable α-carbonyl radical intermediate.[1]

  • Radical Termination/Propagation: This electrophilic radical intermediate is then quenched to furnish the final product. In many modern Giese protocols, this step can proceed through various pathways, including hydrogen atom transfer (HAT) from a suitable donor or further reduction by the catalyst followed by protonation.[1] In the featured nickel-catalyzed protocol, a stoichiometric reductant like zinc powder is used to regenerate the active nickel catalyst and complete the cycle.[4]

The elegance of this system lies in its ability to generate the reactive radical species under thermal conditions at room temperature, avoiding the need for photochemical apparatus or harsh initiators.[4]

Giese_Mechanism cluster_prep Part 1: RAE Synthesis cluster_giese Part 2: Ni-Catalyzed Giese Addition CarboxylicAcid 2-Methylbutanoic Acid RAE N-(2-methylbutanoyloxy)phthalimide (RAE) CarboxylicAcid->RAE DCC or EDCI, Base NHPI N-Hydroxy- phthalimide NHPI->RAE RAE2 RAE RadicalAnion Radical Anion Intermediate RAE2->RadicalAnion SET from Ni(0) Ni_cat Ni(0) Catalyst Ni_oxidized Ni(I) or Ni(II) Ni_cat->Ni_oxidized e⁻ transfer AlkylRadical sec-Alkyl Radical + CO₂ + Phthalimide⁻ RadicalAnion->AlkylRadical Fragmentation AdductRadical α-Carbonyl Radical Adduct AlkylRadical->AdductRadical Addition Acceptor Michael Acceptor Acceptor->AdductRadical Product Giese Product AdductRadical->Product HAT or SET/Protonation Ni_oxidized->Ni_cat Reductant Zn (reductant) Reductant->Ni_cat Regeneration

Figure 1: Workflow from Carboxylic Acid to Giese Product.

Experimental Protocols

Part A: Synthesis of N-(2-methylbutanoyloxy)phthalimide

This protocol describes the preparation of the Redox-Active Ester from 2-methylbutanoic acid and N-hydroxyphthalimide (NHPI) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
2-Methylbutanoic Acid102.131.02 g10.01.0 equiv
N-Hydroxyphthalimide (NHPI)163.131.71 g10.51.05 equiv
DCC206.332.27 g11.01.1 equiv
4-DMAP122.1761 mg0.50.05 equiv
Dichloromethane (DCM)-50 mL--

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (1.71 g, 10.5 mmol) and 4-(dimethylamino)pyridine (DMAP, 61 mg, 0.5 mmol).

  • Reagent Addition: Dissolve the solids in 50 mL of anhydrous dichloromethane (DCM). Add 2-methylbutanoic acid (1.02 g, 10.0 mmol) to the solution via syringe.

  • Initiation: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (approx. 10 mL). Add the DCC solution dropwise to the reaction mixture over 10 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to yield the pure N-(2-methylbutanoyloxy)phthalimide as a white solid.

Part B: Nickel-Catalyzed Decarboxylative Giese Addition

This protocol is adapted from the robust and practical method developed by Baran and coworkers.[4] It describes the coupling of the prepared RAE with a representative Michael acceptor, methyl acrylate.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
N-(2-methylbutanoyloxy)phthalimide247.25247 mg1.01.0 equiv
Methyl Acrylate86.09172 mg (0.19 mL)2.02.0 equiv
Ni(ClO₄)₂·6H₂O365.7073 mg0.20.2 equiv
Lithium Chloride (LiCl)42.39127 mg3.03.0 equiv
Zinc Powder (<10 micron)65.38131 mg2.02.0 equiv
Acetonitrile (MeCN)-10 mL-(0.1 M)

Safety Note: Nickel salts are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Perchlorates can be explosive and should be handled with care.

Procedure:

  • Reaction Setup: To a 25 mL oven-dried vial equipped with a magnetic stir bar, add the N-(2-methylbutanoyloxy)phthalimide (247 mg, 1.0 mmol), Ni(ClO₄)₂·6H₂O (73 mg, 0.2 mmol), lithium chloride (127 mg, 3.0 mmol), and zinc powder (131 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add 10 mL of anhydrous acetonitrile (MeCN). Add methyl acrylate (0.19 mL, 2.0 mmol) to the suspension.

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature (approx. 23 °C) for 12 hours. The reaction is typically robust and does not require an inert atmosphere.

  • Monitoring: Progress can be monitored by GC-MS or TLC by observing the disappearance of the RAE starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the suspension through a plug of silica gel, washing with additional ethyl acetate to ensure all product is collected.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, methyl 4-methylhexanoate.

Experimental_Workflow cluster_prep RAE Synthesis cluster_giese Giese Addition Start_Prep Combine NHPI, DMAP, Acid in DCM Cool Cool to 0 °C Start_Prep->Cool Add_DCC Add DCC Solution Cool->Add_DCC Stir_RT Stir at RT for 12-16h Add_DCC->Stir_RT Filter_DCU Filter DCU Stir_RT->Filter_DCU Purify_RAE Concentrate & Purify (Recrystallize) Filter_DCU->Purify_RAE Start_Giese Combine RAE, Ni salt, LiCl, Zn in MeCN Add_Acceptor Add Michael Acceptor Start_Giese->Add_Acceptor Stir_Giese Stir at RT for 12h Add_Acceptor->Stir_Giese Workup_Giese Dilute & Filter through Silica Stir_Giese->Workup_Giese Purify_Product Concentrate & Purify (Chromatography) Workup_Giese->Purify_Product

Figure 2: Step-by-step experimental workflow.

Troubleshooting and Expert Insights

  • RAE Synthesis: The primary byproduct in the RAE synthesis is the N,N'-dicyclohexylurea (DCU). It is crucial to remove it effectively by filtration, as it can complicate purification. If the DCU is not precipitating well, cooling the mixture in an ice bath for 30 minutes prior to filtration can help. For acids that are particularly sensitive or valuable, using a water-soluble carbodiimide like EDCI can simplify the workup, as the urea byproduct can be removed with an aqueous wash.

  • Giese Reaction: The quality of the zinc powder can be important; if the reaction is sluggish, consider using freshly activated zinc. The reaction is generally tolerant of air, but for highly sensitive substrates or for maximum reproducibility, performing the reaction under an inert atmosphere (N₂ or Ar) may be beneficial. The stoichiometry of the Michael acceptor can be adjusted; while 2 equivalents are often sufficient, using up to 4 equivalents may improve yields for less reactive acceptors.[4]

  • Substrate Scope: This nickel-catalyzed protocol is remarkably general. It is effective for RAEs derived from primary, secondary, and tertiary carboxylic acids.[4] A wide variety of Michael acceptors, including acrylates, acrylamides, vinyl ketones, and others, are compatible with these conditions.[4] This makes the method a powerful tool for rapidly exploring chemical diversity in a drug development setting.

Conclusion

The decarboxylative Giese reaction using Redox-Active Esters represents a significant advancement in synthetic methodology. The protocol detailed herein, based on a practical nickel-catalyzed system, transforms a readily available secondary carboxylic acid into a valuable building block for C-C bond formation. By avoiding toxic reagents and harsh conditions, this approach aligns with the principles of green chemistry while providing a robust and reliable tool for researchers, scientists, and drug development professionals. Its operational simplicity, broad scope, and high functional group tolerance ensure its continued and widespread adoption in the synthesis of complex organic molecules.

References

  • Baran, P. S., et al. (2017). Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms. Journal of the American Chemical Society, 139(1), 478-481. [Link]

  • Bosque, I., & Bach, T. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 35-57. [Link]

  • Kitcatt, D. M., et al. (2022). Direct decarboxylative Giese reactions. Chemical Society Reviews, 51(5), 1415-1453. [Link]

  • Xiao, J., et al. (2021). Nickel-Catalyzed Decarboxylative Coupling of Redox-Active Esters with Aliphatic Aldehydes. Journal of the American Chemical Society, 143(50), 21234–21240. [Link]

  • Baran, P. S., et al. (2017). Nickel-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms. Request PDF. [Link]

  • Cornella, J., & Baran, P. S. (2016). Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. ACS Central Science, 2(5), 311-317. [Link]

  • Wang, P., et al. (2019). Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions. Chemical Science, 10(38), 8791-8797. [Link]

  • Lee, A., et al. (2022). Direct decarboxylative Giese reactions. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of phthalimides. [Link]

  • Wang, P., et al. (2019). Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions. RSC Publishing. [Link]

  • Overman, L. E., & Singleton, D. A. (2022). Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. Molecules, 27(2), 433. [Link]

  • Li, G., et al. (2025). Metal- and Light-Free Decarboxylative Giese Addition Reaction Facilitated by Hantzsch Ester. Organic Letters. [Link]

  • Ramirez, N. P., & Gonzalez-Gomez, J. C. (2017). Decarboxylative Giese-Type Reaction of Carboxylic Acids Promoted by Visible Light: A Sustainable and Photoredox-Neutral Protocol. Request PDF. [Link]

  • Foroughi, F., et al. (2011). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. SciSpace. [Link]

  • Strieth-Kalthoff, F., et al. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 794. [Link]

  • Lee, A., et al. (2020). Light-Mediated Direct Decarboxylative Giese Aroylations without a Photocatalyst. The Journal of Organic Chemistry, 85(11), 7436–7445. [Link]

  • Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22. [Link]

  • Wang, P., et al. (2019). Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling. Semantic Scholar. [Link]

  • de Abajo, J., et al. (1993). Synthesis, polymerization and copolymerization of N-(2-acryloyloxyethyl)phthalimide. Polymer, 34(1), 102-107. [Link]

  • Speckmeier, E., et al. (2021). Decarboxylative photo-Giese reaction between carboxylic acids and diethyl maleate. MDPI. [Link]

  • Khan Academy. (2024). Gabriel phthalimide synthesis. YouTube. [Link]

  • Kitcatt, D. M., et al. (2022). Direct decarboxylative Giese reactions. Chemical Society Reviews. [Link]

Sources

Solvent Selection for Decarboxylative Coupling of N-Hydroxyphthalimide Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The decarboxylative coupling of N-hydroxyphthalimide (NHP) esters has emerged as a powerful and versatile strategy in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions, often proceeding through radical intermediates, leverage the mild and efficient generation of alkyl radicals from readily available carboxylic acids. The choice of solvent is a critical parameter that can profoundly influence the reaction's efficiency, selectivity, and overall success. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for this important class of reactions. We will delve into the mechanistic underpinnings of solvent effects, provide practical guidance on solvent choice, and offer detailed experimental protocols.

The Mechanism and the Pivotal Role of the Solvent

The decarboxylative coupling of NHP esters is typically initiated by a single-electron transfer (SET) to the NHP ester, leading to a radical anion that fragments to release carbon dioxide and an alkyl radical.[1] This SET can be triggered under various conditions, including photoredox catalysis, transition-metal catalysis, or electrochemical methods.[1] The generated alkyl radical can then engage in a variety of coupling reactions.

The solvent plays a multifaceted role in this process:

  • Solubility: The most fundamental role of the solvent is to dissolve all reaction components, including the NHP ester, catalyst, and any coupling partners.

  • Stabilization of Intermediates: The polarity of the solvent can influence the stability of charged intermediates and transition states. For instance, in photoredox catalysis, polar solvents can facilitate the separation of charged species generated after the initial electron transfer.[2]

  • Coordination to Catalysts: In transition metal-catalyzed reactions, coordinating solvents can directly interact with the metal center, influencing its reactivity and selectivity.[3] This can be a determining factor in the outcome of the reaction.

  • Participation in the Reaction: In some cases, the solvent can actively participate in the reaction, either as a ligand, a proton source, or even as a reactant leading to undesired side products.

G cluster_0 Initiation cluster_1 Coupling NHP Ester NHP Ester Radical Anion Radical Anion NHP Ester->Radical Anion + e- (SET) Alkyl Radical Alkyl Radical Radical Anion->Alkyl Radical - CO2 - Phthalimide Product Product Alkyl Radical->Product + Coupling Partner Coupling\nPartner Coupling Partner Solvent Solvent Solvent->NHP Ester Solvation Solvent->Radical Anion Stabilization Catalyst Catalyst Solvent->Catalyst Coordination (if applicable) Catalyst->NHP Ester

Figure 1: General mechanism of decarboxylative coupling of NHP esters highlighting the influence of the solvent.

Solvent Selection Criteria: A Practical Guide

The optimal solvent for a decarboxylative coupling reaction depends heavily on the specific reaction conditions, including the method of radical generation (photoredox, transition metal, etc.) and the nature of the coupling partners.

Polar Aprotic Solvents

Polar aprotic solvents are frequently the solvents of choice for these reactions. Their ability to dissolve a wide range of organic molecules and salts, coupled with their inability to act as hydrogen bond donors, makes them well-suited for many systems.

  • Dimethylformamide (DMF) and Dimethylacetamide (DMAc): These are highly polar and versatile solvents that are often used in both photoredox and transition metal-catalyzed decarboxylative couplings.[4][5][6][7] They effectively solvate ionic intermediates and catalysts. However, their high boiling points can sometimes complicate product isolation.

  • Acetonitrile (MeCN): Another popular polar aprotic solvent, MeCN is often a good choice for photoredox reactions.[8][9] Its lower boiling point compared to DMF and DMAc can be advantageous for purification.

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can be effective in certain cases, particularly in photoredox-catalyzed reactions.[9] However, its high boiling point and potential for side reactions with electrophilic intermediates should be considered.

Ethereal Solvents

Ethereal solvents are generally less polar than the aforementioned aprotic solvents but can still be effective, particularly in transition metal-catalyzed systems where solvent coordination to the metal is a key factor.

  • Tetrahydrofuran (THF): A moderately polar solvent that is widely used in organic synthesis. It can be a good choice for nickel-catalyzed couplings.[10]

  • 1,4-Dioxane: Similar in polarity to THF, dioxane is another common ethereal solvent.[8]

Nonpolar Solvents

In some instances, particularly in certain transition metal-catalyzed cross-electrophile couplings, nonpolar solvents can be advantageous. The choice between polar and nonpolar solvents can even invert the selectivity of a reaction.[3]

  • Toluene: A common nonpolar aromatic solvent that can be effective in specific nickel-catalyzed couplings.[7]

  • Dichloromethane (DCM) and Dichloroethane (DCE): While often used, chlorinated solvents can sometimes be problematic in radical reactions and their use should be carefully evaluated. In some photoredox-catalyzed decarboxylative etherifications, DCE has shown modest improvements in yield over DCM.[11]

Protic Solvents

Protic solvents are generally avoided in decarboxylative couplings of NHP esters. The acidic protons can quench radical intermediates or interfere with catalysts. However, in some specific photoredox systems, the presence of a hydrogen bond donor like water or methanol can be beneficial for the activation of the NHP ester.[1]

Solvent ClassCommon ExamplesTypical ApplicationsAdvantagesDisadvantages
Polar Aprotic DMF, DMAc, MeCN, DMSOPhotoredox catalysis, Transition metal catalysisGood solvating power for a wide range of substrates and catalysts, can stabilize charged intermediates.[4][5][6][7][8][9]High boiling points can complicate purification, potential for side reactions.
Ethereal THF, 1,4-DioxaneTransition metal catalysisModerate polarity, can coordinate to metal centers.[8][10]Lower solvating power for highly polar substrates.
Nonpolar Toluene, HexaneSpecific transition metal-catalyzed couplingsCan favor certain reaction pathways and selectivities.[7]Poor solubility for polar reagents and catalysts.
Protic Water, MethanolGenerally avoided, but can be beneficial in specific photoredox systems.Can act as a hydrogen bond donor to activate NHP esters.[1]Can quench radical intermediates and interfere with catalysts.

Experimental Protocols

The following protocols provide a general framework for conducting a decarboxylative coupling reaction. Optimization of solvent, catalyst, and other reaction parameters may be necessary for specific substrates.

Protocol 1: General Procedure for Photoredox-Catalyzed Decarboxylative Coupling

This protocol is adapted from a procedure for the stereoselective alkylation of enamides.[12]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Combine NHP ester, coupling partner, and photocatalyst in a reaction vial. B Add solvent (e.g., DMF) and stir to dissolve. A->B C Degas the mixture (e.g., with argon). D Irradiate with a suitable light source (e.g., blue LEDs) at room temperature. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench the reaction and perform an aqueous workup. E->F G Purify the product by column chromatography. F->G

Figure 2: Experimental workflow for a typical photoredox-catalyzed decarboxylative coupling.

Materials:

  • N-Hydroxyphthalimide ester (1.0 equiv)

  • Coupling partner (1.2 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%)

  • Solvent (e.g., DMF, 0.1 M)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the NHP ester, the coupling partner, and the photocatalyst.

  • Add the solvent and stir the mixture to ensure all components are dissolved.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Seal the vial and place it in front of a light source (e.g., blue LED lamp).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., by opening to air and diluting with a suitable solvent).

  • Perform an aqueous workup to remove the solvent and water-soluble byproducts.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed Decarboxylative Cross-Electrophile Coupling

This protocol is based on a method for the coupling of NHP esters with aryl iodides.[4][5][6]

Materials:

  • N-Hydroxyphthalimide ester (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Nickel catalyst (e.g., NiBr2·diglyme, 10 mol%)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%)

  • Reducing agent (e.g., Zinc powder, 2.0 equiv)

  • Solvent (e.g., DMAc, 0.5 M)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the nickel catalyst, ligand, and zinc powder to a dry reaction vial with a magnetic stir bar.

  • Add the NHP ester and the aryl iodide to the vial.

  • Add the solvent and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated oil bath (e.g., 60 °C).

  • Stir the reaction and monitor its progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Poor solubility of reagents.Screen alternative solvents or solvent mixtures. Consider using a more polar solvent like DMF or DMAc.
Inefficient radical generation.For photoredox reactions, ensure the light source is appropriate and the photocatalyst is active. For metal-catalyzed reactions, check the quality of the catalyst and reductant.
Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere. The presence of oxygen can quench radical intermediates and deactivate catalysts.
Formation of Side Products Solvent participation.If side products derived from the solvent are observed, switch to a more inert solvent.
Undesired radical pathways.Adjust the concentration of the reactants. A more dilute solution can sometimes suppress bimolecular side reactions.
Difficulty in Product Isolation High-boiling point solvent.If using DMF, DMAc, or DMSO, consider switching to a lower-boiling point solvent like MeCN or THF for easier removal.

Conclusion

The selection of an appropriate solvent is a critical determinant for the success of decarboxylative coupling reactions of N-hydroxyphthalimide esters. A thorough understanding of the reaction mechanism and the various roles the solvent can play is essential for rational solvent choice. Polar aprotic solvents like DMF, DMAc, and MeCN are often excellent starting points for a wide range of these transformations. However, careful screening and optimization are crucial for achieving high yields and selectivities, particularly for challenging substrates. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to explore and exploit the full potential of this powerful synthetic methodology.

References

  • Huihui, K. M. M., et al. (2016). Reductive Decarboxylative Alkynylation of N-Hydroxyphthalimide Esters with Bromoalkynes. Angewandte Chemie International Edition, 55(34), 10049-10053. [Link]

  • Le-Coz, C., et al. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 239-278. [Link]

  • Huihui, K. M. M., et al. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society, 138(16), 5016-5019. [Link]

  • Weix, D. J., et al. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Organic Chemistry Portal. [Link]

  • Huihui, K. M. M., et al. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society, 138(16), 5016-5019. [Link]

  • Sherwood, T. C., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 433-441. [Link]

  • Sherwood, T. C., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 433-441. [Link]

  • Musacchio, A. J., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2022). Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. Molecules, 27(19), 6537. [Link]

  • Fairlamb, I. J. S. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Wang, C., et al. (2019). Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions. Chemical Science, 10(34), 7972-7977. [Link]

  • Yoshimi, Y., et al. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2623-2633. [Link]

  • Wang, C., et al. (2019). Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions. Chemical Science, 10(34), 7972-7977. [Link]

  • Silverman, R. B., & Groziak, M. P. (2009). Orotic acid decarboxylation in water and nonpolar solvents: a potential role for desolvation in the action of OMP decarboxylase. Journal of the American Chemical Society, 131(36), 13242-13251. [Link]

  • Chen, J., et al. (2026). Photoredox‐Catalyzed Decarboxylative Cascade Cyclization of NHPI Esters With Isocyanides: Access to 2‐Alkylbenzothiazoles/2‐Alkylbenzoselenazoles. Chemistry – An Asian Journal. [Link]

  • Singh, U. P., & Singh, R. P. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Ravelli, D., et al. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • Various Authors. N-hydroxyphthalimide Esters Research Articles. R Discovery. [Link]

  • Noble, A., & MacMillan, D. W. C. (2021). A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. Journal of the American Chemical Society, 143(34), 13518-13524. [Link]

  • Chan, C. M., et al. (2019). Photoredox Decarboxylative C(sp3)-N Coupling of α-Diazoacetates with Alkyl N-Hydroxyphthalimide Esters for Diversified Synthesis of Functionalized N-Alkyl Hydrazones. Organic Letters, 21(19), 8037-8043. [Link]

  • Pincock, J. A., et al. (2003). Rates of decarboxylation of acyloxy radicals formed in the photocleavage of substituted 1-naphthylmethyl alkanoates. Journal of the American Chemical Society, 125(11), 3330-3340. [Link]

  • Various Authors. (2021). What are the differences between radical reactions and polar reactions?. Quora. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Knochel, P., & Al-Zoubi, R. M. (2012). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Molecules, 17(12), 14037-14080. [Link]

  • Salgueiro, D. C., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • Gieshoff, T., et al. (2022). Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. Molecules, 27(2), 417. [Link]

  • LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • University of Rochester. Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

  • Kjell, D. P., & Semple, J. E. (2018). Solubility Correlations of Common Organic Solvents. Figshare. [Link]

Sources

using zinc as a reductant for 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Zinc-Mediated Reductive Coupling of N-Hydroxyphthalimide Esters

Abstract

This application note provides a comprehensive guide for researchers, synthetic chemists, and drug development professionals on the use of metallic zinc as a powerful reductant for the coupling of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate. This N-Hydroxyphthalimide (NHP) ester serves as a redox-active precursor to a C(sp³)-centered radical and, subsequently, a valuable organozinc nucleophile. We delve into the underlying reaction mechanism, provide detailed, field-tested protocols for a representative cross-coupling reaction, and offer expert insights into experimental design and troubleshooting. The methodologies described herein leverage the cost-effectiveness and low toxicity of zinc to facilitate the formation of carbon-carbon bonds, a cornerstone of modern medicinal and process chemistry.

Introduction: The Strategic Value of NHP Esters and Zinc Reductants

The construction of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds is a paramount challenge in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Traditional methods often rely on pre-functionalized organometallic reagents, which can be difficult to prepare and handle. A modern and highly effective strategy involves the use of N-Hydroxyphthalimide (NHP) esters, derived from abundant carboxylic acids, as versatile precursors for alkyl radicals under reductive conditions.[1]

These redox-active esters can undergo single-electron reduction to initiate a cascade involving N-O bond cleavage and decarboxylation, ultimately furnishing an alkyl radical. This application note focuses on the specific use of zinc metal, an inexpensive, abundant, and environmentally benign reductant, to drive this transformation. Unlike photochemical or nickel-catalyzed systems, the direct use of zinc offers a straightforward and robust method to generate alkyl nucleophiles in the form of organozinc intermediates, which can then be engaged in high-yield coupling reactions.[1]

This guide will use 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate as a model substrate to illustrate the principles and practice of this powerful synthetic tool.

Reaction Mechanism: From NHP Ester to Coupled Product

The overall transformation is a multi-step process initiated by the reductive power of zinc metal. The generally accepted mechanism, supported by experimental and mechanistic studies, proceeds through the formation of a key alkylzinc intermediate.[1][2]

Step 1: Single-Electron Transfer (SET) and Fragmentation The reaction begins with a single-electron transfer from the surface of the zinc metal to the electron-accepting NHP ester ( 1 ). This forms a radical anion intermediate.

Step 2: N-O Bond Cleavage and Decarboxylation The radical anion is unstable and rapidly fragments. The weak N-O bond cleaves, and the resulting carboxylate radical undergoes spontaneous decarboxylation (loss of CO₂) to generate a C(sp³)-centered 2-methylbutyl radical ( 2 ).

Step 3: Formation of the Alkylzinc Nucleophile The highly reactive alkyl radical ( 2 ) is then intercepted by another zinc species (e.g., another Zn(0) atom or a low-valent Zn⁺ species) in a second single-electron transfer event. This generates a nucleophilic 2-methylbutylzinc species ( 3 ), which can be represented as an organozinc halide (R-ZnX) in the presence of halide sources or as a dialkylzinc species.[1]

Step 4: Cross-Coupling This in situ-generated organozinc nucleophile ( 3 ) is now poised to react with a suitable electrophile, such as an aryl bromide ( 4 ). While this step can sometimes proceed thermally, it is often facilitated by a transition-metal catalyst (e.g., Palladium or Nickel) to achieve efficient cross-coupling, yielding the final product ( 5 ).[3] However, a key finding is that in the absence of a nickel catalyst, the formation and utilization of the alkylzinc reagent can be highly efficient for certain applications.[1][2]

Reaction_Mechanism cluster_0 Step 1: Initial Reduction cluster_1 Step 2: Fragmentation cluster_2 Step 3: Organometallic Formation cluster_3 Step 4: Cross-Coupling A NHP Ester (1) B Radical Anion A->B + e⁻ (from Zn) C Alkyl Radical (2) D Alkylzinc Reagent (3) B_clone->C  - Phthalimide  - CO₂ E Coupled Product (5) D->E C_clone->D + Zn(0) / Zn(I) F Aryl Halide (4) F->E Pd or Ni cat. (optional)

Caption: Generalized mechanism of zinc-mediated reductive coupling.

Experimental Protocol: Synthesis of 1-methyl-4-(2-methylbutyl)benzene

This protocol details a representative cross-coupling reaction between the alkylzinc species derived from 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate and 4-bromotoluene.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate2171537-18-9>97%Sigma-AldrichStore at 2-8°C under inert atmosphere.[4]
Zinc Dust (<10 µm)7440-66-6>98%Strem ChemicalsActivation is recommended for optimal results.
4-Bromotoluene106-38-7>99%Acros OrganicsPurify by distillation if necessary.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2>99.8%Acros OrganicsUse from a freshly opened bottle or Sure/Seal™.
1,2-Dibromoethane106-93-4>99%Alfa AesarFor zinc activation.
Hydrochloric Acid (1 M)7647-01-0-Fisher ChemicalFor workup.
Diethyl Ether60-29-7ACSVWRFor extraction.
Anhydrous Magnesium Sulfate7487-88-9-VWRFor drying.
Zinc Activation (Recommended)

Rationale: Commercial zinc dust is often passivated by a thin layer of zinc oxide, which can inhibit the reaction. Activation removes this layer, exposing a fresh, highly reactive metal surface.[5]

  • Place zinc dust (3.0 mmol, 196 mg) in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF (2.0 mL) via syringe.

  • Add 1,2-dibromoethane (0.15 mmol, 13 µL) via microsyringe.

  • Stir the suspension at 60°C for 30 minutes. Bubbling (ethylene formation) should be observed.

  • Cool the mixture to room temperature for use in the next step.

Step-by-Step Coupling Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. An inert atmosphere is crucial for success.

  • To the flask containing the activated zinc suspension from step 3.2, add 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate (2.0 mmol, 495 mg).

  • Stir the mixture at 60°C. The formation of the organozinc reagent can be monitored by quenching aliquots and analyzing by GC-MS. Typically, this step takes 2-4 hours. The mixture will turn a grayish, cloudy color.

  • After the NHP ester has been consumed, add 4-bromotoluene (1.0 mmol, 171 mg, 123 µL).

  • Optional but Recommended: If the uncatalyzed reaction is slow, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Continue stirring at 60-80°C for 12-18 hours. Monitor the reaction progress by TLC or GC-MS for the disappearance of 4-bromotoluene.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure 1-methyl-4-(2-methylbutyl)benzene.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry Schlenk flask B 2. Add Zinc Dust A->B C 3. Add DMF & 1,2-Dibromoethane B->C D 4. Heat to 60°C for 30 min (Zinc Activation) C->D E 5. Cool to RT, Add NHP Ester D->E F 6. Heat to 60°C for 2-4 hr (Organozinc Formation) E->F G 7. Add Aryl Bromide (& Optional Catalyst) F->G H 8. Heat to 80°C for 12-18 hr (Cross-Coupling) G->H I 9. Cool to RT, Quench with 1M HCl H->I J 10. Extract with Diethyl Ether I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify via Column Chromatography K->L M Final Product L->M

Caption: Step-by-step experimental workflow diagram.

Expected Results
ParameterValue
NHP Ester2.0 equiv.
Zinc Dust3.0 equiv.
4-Bromotoluene1.0 equiv.
SolventAnhydrous DMF
Temperature60-80°C
Reaction Time14-22 hours total
Typical Yield 65-80% (isolated yield)

Trustworthiness: Troubleshooting and Expert Insights

Low or No Conversion:

  • Cause: Inactive zinc surface.

  • Solution: Ensure the zinc activation step is performed correctly. The observation of bubbling is a key indicator of success. Alternatively, pre-treating zinc with dilute HCl followed by washing with water, ethanol, and ether is a classic method.[5]

  • Cause: Presence of water or oxygen.

  • Solution: Use high-quality anhydrous solvents and maintain a positive pressure of inert gas throughout the setup and reaction. All glassware must be rigorously dried.

Formation of Side Products:

  • Side Product: Homo-coupling of the alkyl fragment (e.g., 3,4-dimethylhexane).

  • Insight: This can occur if the alkyl radical is not efficiently trapped by zinc to form the organometallic species. Increasing the concentration or surface area of the zinc can help mitigate this.

  • Side Product: Reduction of the aryl bromide (de-bromination to form toluene).

  • Insight: This suggests the organozinc reagent is acting as a simple reductant. If using a catalyst, ensure it is active and not promoting undesired pathways. Lowering the reaction temperature slightly after the coupling partner is added may help.

Rationale for Experimental Choices:

  • Solvent: DMF is an excellent solvent for this reaction due to its high polarity, which aids in dissolving the reagents and stabilizing charged intermediates, and its high boiling point, which allows for a convenient temperature range.[1]

  • Stoichiometry: An excess of the NHP ester and zinc relative to the limiting electrophile is used to ensure the efficient in-situ generation of the organozinc nucleophile.[2]

  • Temperature: The reaction requires heating to overcome the activation energy for the initial electron transfer and subsequent steps. However, excessive temperatures can lead to decomposition and side reactions. The 60-80°C range provides a good balance.[2]

Conclusion

The use of zinc metal as a reductant for the decarboxylative coupling of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate provides a highly practical and powerful method for generating C(sp³)-centered organozinc nucleophiles. This approach avoids the need for sensitive, pre-formed organometallic reagents and utilizes inexpensive and readily available starting materials. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this chemistry in their synthetic programs, particularly in the fields of drug discovery and process development where robust and scalable reactions are of critical importance.

References

  • Wang, Y., et al. (2019). Zn-mediated decarboxylative carbagermatranation of aliphatic N-hydroxyphthalimide esters: evidence for an alkylzinc intermediate. Chemical Science, 11(2), 495-500. [Link]

  • Baran, P. S., et al. (2022). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Israel Journal of Chemistry, 62(3-4). [Link]

  • Fagnoni, M., et al. (2011). Reductive amination with zinc powder in aqueous media. Molecules, 16(10), 8433-8444. [Link]

  • Baran, P. S., et al. (2010). Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. Journal of Visualized Experiments, (45), 2271. [Link]

  • Kollár, L., & Kégl, T. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal, 27(13), 4228-4251. [Link]

  • Sibi, M. P., & Manyem, S. (2000). Recent Advances in Organic Reactions Using Zinc Metal as Reductant. In Organic Reactions in Aqueous Media (pp. 24-35). American Chemical Society. [Link]

  • Silva, F. (2025). Ni-Catalyzed Cross-Electrophile Couplings of N-Alkoxyphthalimides and Aryl Halides. European Journal of Organic Chemistry, 28, e202500122. [Link]

  • Yamada, T. (1977). Modified Clemmensen Reduction: Cholestane. Organic Syntheses, 56, 8. [Link]

  • Harris, C. E., et al. (2012). Iron- and zinc-mediated reductive coupling of styrenes and alkyl bromides: mechanistic investigation using DFT calculations. Organic Chemistry Frontiers, 1(1), 52-59. [Link]

  • Organic Chemistry Portal. (2021). Phthalimides. [Link]

  • Wang, Y., et al. (2019). Zn-mediated decarboxylative carbagermatranation of aliphatic N-hydroxyphthalimide esters: evidence for an alkylzinc intermediate. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ni-Catalyzed Decarboxylative Couplings of Redox-Active Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nickel-Catalyzed Decarboxylative Coupling of Redox-Active Esters (RAEs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Ni-catalyzed decarboxylative coupling of RAEs?

A1: The reaction typically proceeds through a reductive cross-coupling mechanism. A low-valent nickel species, usually Ni(0) or Ni(I), is generated in situ from a Ni(II) precatalyst and a stoichiometric reductant (e.g., zinc or manganese).[1][2] The catalytic cycle generally involves:

  • Oxidative Addition: The aryl or vinyl halide partner oxidatively adds to the low-valent Ni center.

  • Radical Generation: The Redox-Active Ester (RAE) is reduced, often by a single-electron transfer (SET), leading to its decarboxylation and the formation of an alkyl radical.[3]

  • Radical Capture: The generated alkyl radical is trapped by the organonickel intermediate.

  • Reductive Elimination: The final C-C bond is formed through reductive elimination from a higher-valent Ni intermediate, regenerating the active low-valent Ni catalyst.[1][4]

Q2: Why are N-hydroxyphthalimide (NHP) esters commonly used as RAEs?

A2: N-hydroxyphthalimide (NHP) esters are popular RAEs due to their relative stability, ease of preparation from readily available carboxylic acids, and favorable redox properties for generating alkyl radicals under mild conditions.[3]

Q3: What is the role of the reductant (e.g., zinc powder) in these reactions?

A3: The reductant is crucial for turning over the catalytic cycle. It reduces the Ni(II) precatalyst to the active low-valent Ni species and regenerates it after the reductive elimination step. The quality and activation of the reductant can significantly impact the reaction rate and overall yield.

Q4: Can I run these reactions open to the air?

A4: While some robust protocols have been developed, Ni(0) and Ni(I) species are generally sensitive to oxygen. For consistent and reproducible results, especially during reaction optimization, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Yield

You've set up your reaction, but the analysis of the crude mixture shows a low yield of the desired product or no conversion at all.

Q: My reaction is not working. What are the most common culprits for a complete failure or very low yield?

A: A stalled reaction can be frustrating, but a systematic approach can quickly identify the issue. Here are the most probable causes, from the simplest to the most complex:

1. Inactive Catalyst or Reagents:

  • Cause: The nickel precatalyst may have degraded, or the reductant (zinc) is passivated by an oxide layer. The RAE might have hydrolyzed before the reaction started.

  • Solution:

    • Use a fresh batch of the Ni precatalyst. Consider air-stable precatalysts like (dppf)NiCl2 or prepare your catalyst in situ.[6]

    • Activate the zinc powder. Before use, wash the zinc dust with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum.

    • Ensure your RAE is pure and dry. NHP esters can be sensitive to moisture and base, leading to hydrolysis back to the carboxylic acid.[7][8]

2. Suboptimal Reaction Conditions:

  • Cause: The chosen solvent, temperature, or ligand may not be suitable for your specific substrates.

  • Solution:

    • Solvent: Polar aprotic solvents like DMA, DMF, or NMP are commonly used. Screen different solvents to find the optimal one for your substrate solubility and reaction rate.[4][9]

    • Temperature: While many reactions are run at room temperature, some less reactive substrates may require heating. Conversely, high temperatures can lead to side reactions and decomposition. Perform a temperature screen (e.g., 25 °C, 50 °C, 80 °C).

    • Ligand: The ligand is critical for stabilizing the nickel catalyst and modulating its reactivity. For electron-rich aryl halides, a more electron-donating ligand might be necessary. For sterically hindered substrates, a bulkier ligand could be beneficial.[10]

3. Poor Radical Generation/Capture:

  • Cause: The RAE may not be efficiently converted to the corresponding radical, or the radical is not being trapped effectively by the nickel intermediate.

  • Solution:

    • Consider using a more easily reducible RAE, such as a N-hydroxytetrachlorophthalimide (TCNHPI) ester, though these are more expensive.[11]

    • Additives like LiBr or NaI can sometimes facilitate the single-electron transfer process and improve yields.[4][11]

Problem 2: Significant Side Product Formation

Your reaction is proceeding, but you observe significant amounts of undesired side products, complicating purification and reducing the yield of your target molecule.

Q: I'm getting a lot of homocoupling of my aryl halide. How can I suppress this side reaction?

A: Aryl-aryl homocoupling is a common side reaction, especially with more reactive aryl halides like iodides. This occurs when two aryl-nickel intermediates react with each other.

  • Cause: The rate of oxidative addition of the aryl halide to the Ni(0) catalyst is much faster than the subsequent steps of radical generation and capture.

  • Solution:

    • Change the Halide: If possible, switch from an aryl iodide to a less reactive aryl bromide or chloride. This will slow down the oxidative addition step, allowing the other steps in the catalytic cycle to keep pace.

    • Adjust Stoichiometry: Using a slight excess of the RAE (e.g., 1.2-1.5 equivalents) can help ensure that the aryl-nickel intermediate is more likely to react with the generated alkyl radical rather than another aryl-nickel species.

    • Ligand Tuning: The choice of ligand can influence the relative rates of the catalytic cycle steps. A ligand that accelerates reductive elimination from the desired Ni(III) intermediate can help to outcompete the homocoupling pathway.

Q: My crude NMR shows a significant amount of the reduced arene (protodehalogenation) and the dimer of my alkyl radical. What is causing this?

A: The formation of these byproducts points to issues with the radical trapping and cross-coupling steps.

  • Cause of Protodehalogenation: The aryl-nickel intermediate is being protonated before it can react with the alkyl radical. The proton source is often trace water or the solvent itself.

  • Cause of Alkyl Dimer: The generated alkyl radicals are coupling with each other before they can be captured by the aryl-nickel intermediate.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use a glovebox or Schlenk line techniques for reaction setup.

    • Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling reaction over the unimolecular decomposition or dimerization pathways.

    • Use Additives: Additives like LiBr or NaI can sometimes help to stabilize the nickel intermediates and promote the desired cross-coupling.[4][11]

Experimental Protocols & Workflows

Protocol 1: Preparation of an N-Hydroxyphthalimide (NHP) Ester

This protocol provides a general method for synthesizing NHP esters from carboxylic acids.

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), and a suitable solvent like dichloromethane (CH2Cl2) or ethyl acetate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude NHP ester can often be used directly or purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Ni-Catalyzed Decarboxylative Coupling

This protocol is a starting point for the coupling of an NHP ester with an aryl bromide.

  • Reaction Setup: In a glovebox, add the Ni(II) precatalyst (e.g., NiCl2(dme), 5 mol%), the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), and activated zinc powder (2.0 equiv) to an oven-dried vial.

  • Add the aryl bromide (1.0 equiv) and the NHP ester (1.2 equiv).

  • Add the anhydrous solvent (e.g., DMA, 0.1 M) and seal the vial.

  • Reaction: Remove the vial from the glovebox and stir at the desired temperature (e.g., 25-80 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Upon completion, quench the reaction with 1 M HCl. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble zinc salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[12][13] Note that residual nickel salts can sometimes be removed by washing with an aqueous solution of EDTA or by passing the crude product through a short plug of activated carbon.[14][15]

Data & Visualization

Table 1: Troubleshooting Guide for Low Yields
Observation Potential Cause(s) Suggested Solutions (in order of priority)
No reaction, starting materials recovered1. Inactive catalyst/reagents.1. Use fresh Ni precatalyst and activate Zn powder.
2. Incorrect reaction setup (e.g., oxygen contamination).2. Ensure rigorous inert atmosphere conditions.
3. Substrates are unreactive under these conditions.3. Increase temperature, screen different ligands/solvents.
Incomplete consumption of aryl halide1. Catalyst deactivation.1. Increase catalyst/ligand loading.
2. Insufficient reductant.2. Add fresh activated zinc.
3. Low reactivity of the aryl halide.3. Switch to a more electron-donating ligand; increase temperature.
Incomplete consumption of RAE1. RAE hydrolysis.1. Ensure anhydrous conditions.
2. Inefficient radical generation.2. Add LiBr or NaI; consider a more easily reducible RAE.
3. Slow radical capture.3. Increase reaction concentration.
Formation of aryl homocoupling product1. Oxidative addition is too fast relative to other steps.1. Switch from Ar-I to Ar-Br or Ar-Cl.
2. Low concentration of alkyl radical.2. Use a slight excess of the RAE.
Formation of protodehalogenated arene1. Presence of a proton source (e.g., water).1. Use rigorously dried reagents and solvents.
2. Slow radical capture.2. Increase reaction concentration.
Diagrams

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle cluster_radical Radical Generation Ni(II) Precatalyst Ni(II) Precatalyst Active Ni(0)/Ni(I) Active Ni(0)/Ni(I) Ni(II) Precatalyst->Active Ni(0)/Ni(I) Reduction (Zn) Ar-Ni(II/III)-X Ar-Ni(II/III)-X Active Ni(0)/Ni(I)->Ar-Ni(II/III)-X Ar-X Oxidative Addition Product_Ni Ar-R-Ni(II/III)-X Product_Ni->Active Ni(0)/Ni(I) Reductive Elimination (Ar-R Product) RAE RAE R• + CO2 R• + CO2 RAE->R• + CO2 SET Decarboxylation R• + CO2->Product_Ni Radical Capture

Caption: Generalized catalytic cycle for Ni-catalyzed decarboxylative coupling.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yields start Low Yield Observed check_reagents Check Reagents & Setup start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Use fresh catalyst, activate Zn, ensure inert atmosphere. reagents_ok->fix_reagents No check_conditions Vary Reaction Conditions reagents_ok->check_conditions Yes fix_reagents->start Retry conditions_ok Improvement? check_conditions->conditions_ok optimize Optimize T, solvent, ligand, concentration. conditions_ok->optimize Yes check_side_products Analyze Side Products conditions_ok->check_side_products No success Yield Improved optimize->success homocoupling Homocoupling? check_side_products->homocoupling fix_homocoupling Switch to Ar-Br/Cl, use excess RAE. homocoupling->fix_homocoupling Yes other_side_products Protodehalogenation/ Dimerization? homocoupling->other_side_products No fix_homocoupling->start Retry fix_other Ensure anhydrous conditions, increase concentration, add salt additives (LiBr/NaI). other_side_products->fix_other Yes consult Consult Literature for Specific Substrate Class other_side_products->consult No fix_other->start Retry

Sources

troubleshooting low conversion in photoredox decarboxylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for photoredox decarboxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these powerful synthetic transformations. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles.

Introduction

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions.[1][2] Decarboxylative coupling, in particular, has emerged as a valuable strategy, utilizing abundant and inexpensive carboxylic acids as stable precursors for alkyl radicals.[1] The process is initiated by a photoexcited catalyst that engages in a single-electron transfer (SET) with a carboxylate, leading to the formation of a carboxy radical that rapidly extrudes CO2.[2][3]

Despite its conceptual simplicity and broad utility, achieving high conversion and reproducibility can be challenging. This guide is structured to help you diagnose and solve specific issues, ensuring your reactions proceed efficiently and reliably.

Troubleshooting Guide: A Symptom-Based Approach

Low conversion is the most common issue in photoredox decarboxylation. The key to effective troubleshooting is to systematically evaluate each component of the reaction.

dot

Caption: General troubleshooting workflow for low conversion.

Issue 1: No Reaction or Trace Conversion (<10%)

Q1: My reaction shows no product formation. What are the first things I should check?

A: Start with the most fundamental components: the light source and the atmosphere.

  • Light Source: Confirm that your light source is emitting at the correct wavelength for your photocatalyst's absorption maximum (λmax).[4] For most common iridium and ruthenium catalysts, this is in the blue region of the spectrum (~450 nm).[5] Ensure the light is positioned close to the reaction vessel to maximize photon flux.[4]

  • Oxygen Exclusion: Molecular oxygen is a highly efficient quencher of excited-state photocatalysts.[6] Ingress of air will completely shut down the catalytic cycle. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Nitrogen or Argon). For many reactions, sparging the solvent with an inert gas for 5-10 minutes is sufficient, but more sensitive systems may require multiple freeze-pump-thaw cycles.[5][7]

  • Control Reactions: Did you run the necessary control experiments? A reaction performed in the dark should yield no product. This confirms that the transformation is indeed light-mediated.

Q2: I've confirmed my light source and degassing are adequate, but the reaction still fails. Could my photocatalyst be the problem?

A: Yes, the photocatalyst is a common point of failure.

  • Catalyst Selection: Ensure the chosen photocatalyst has a sufficient excited-state reduction potential (E°(PC*/PC-)) to reduce your substrate (typically a redox-active ester like an N-hydroxyphthalimide (NHP) ester) or oxidize the carboxylate directly.[8] For difficult-to-reduce substrates, a more strongly reducing photocatalyst may be required.

  • Catalyst Decomposition: Many organic photocatalysts can be sensitive to degradation, especially under prolonged irradiation or in the presence of reactive intermediates. If you suspect decomposition, try using a freshly opened bottle of catalyst or purifying the old batch. Some catalysts also have limited stability in solution under ambient conditions.

  • Catalyst Loading: While catalyst loading is typically low (0.5-2 mol%), insufficient catalyst will result in a low rate of initiation. Conversely, excessively high concentrations can lead to inner filter effects, where the catalyst solution becomes too opaque, preventing light from penetrating the full reaction volume.

Q3: Can the solvent or base affect the reaction so drastically?

A: Absolutely. The solvent plays a critical role beyond simply dissolving the reagents.[6]

  • Solvent Polarity: Solvent polarity can influence the energy of excited states, especially those with charge-transfer character, and can affect the kinetics of electron transfer.[9] Common solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often effective.[3] Sometimes a mixture of solvents, such as MeCN/EtOAc, can provide dramatic improvements.

  • Solvent Purity: Impurities in the solvent, particularly those that are redox-active, can interfere with the catalytic cycle.[6] Always use high-purity, anhydrous, and degassed solvents.

  • Base Choice: If you are using a free carboxylic acid, a base is required to form the carboxylate anion, which is more readily oxidized. An inorganic base like Cs2CO3 or an organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is common.[5][10] The base must be strong enough to deprotonate the acid but not so nucleophilic that it causes side reactions with other components.

Issue 2: Reaction Stalls or Remains Incomplete

Q1: My reaction starts well but stops at 50% conversion. What's happening?

A: A stalled reaction often points to catalyst deactivation, reagent depletion, or product inhibition.

  • Catalyst Deactivation: The photocatalyst can be degraded by reactive radical intermediates or by the product itself. If you suspect this, try adding a second portion of the catalyst midway through the reaction.

  • Substrate/Reagent Instability: The starting material, particularly if it's a pre-activated redox-active ester, might be hydrolyzing or degrading under the reaction conditions. This can be a problem with less-hindered primary NHP esters, which can be susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous.

  • Product Inhibition: The reaction product might coordinate to the catalyst or quench its excited state, effectively poisoning the cycle. If possible, analyze the reaction mixture to see if any specific byproducts are forming that could be acting as inhibitors.

  • Light Penetration: As the reaction proceeds, the solution may become more colored or turbid, preventing light from reaching all catalyst molecules. This is a common issue when scaling up reactions. Diluting the reaction mixture can sometimes help.[3] For larger scales, a flow reactor is often necessary to ensure efficient irradiation.[11]

Q2: How do I know if my starting carboxylic acid is the problem?

A: The structure of the carboxylic acid is crucial. While photoredox catalysis is known for its broad functional group tolerance, some limitations exist.[12]

  • Direct vs. Indirect Decarboxylation: Direct decarboxylation of a free carboxylic acid requires oxidation of the carboxylate. This is often more challenging than the reduction of a pre-formed redox-active ester (e.g., NHP ester or Katritzky salt). If direct decarboxylation is failing, converting the acid to an NHP ester is a reliable strategy.

  • Radical Stability: The stability of the carbon-centered radical formed after CO2 extrusion influences the reaction efficiency. Tertiary and benzylic radicals are more stable and tend to form more readily than secondary or primary radicals.[8][13]

  • Competing Reactions: For certain substrates, such as aryl carboxylic acids, decarboxylation can be thermodynamically challenging, and other reaction pathways may dominate.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right photocatalyst? A: Selection depends on the required redox potential for your specific transformation.

  • For Reductive Quenching Cycles (most common for decarboxylation from NHP esters): The excited catalyst must be a strong enough reductant to reduce your NHP ester. Ir[dF(CF3)ppy]2(dtbbpy)PF6 is a very common and effective choice.[5]

  • For Oxidative Quenching Cycles (for direct decarboxylation): The excited catalyst must be a strong enough oxidant to oxidize the carboxylate. Organic dyes like Eosin Y or acridinium salts can be effective here.[12][13]

  • Consult tables of photocatalyst properties to match the catalyst's redox potentials with your substrate's requirements.

Photocatalyst E°(PC/PC⁻) [V vs SCE]*λ_max [nm] Common Application
Ru(bpy)₃²⁺+0.77452General, versatile
Ir(ppy)₃+0.31375, 460Reductive transformations
Ir[dF(CF₃)ppy]₂(dtbbpy)⁺+1.21460Highly oxidizing
4CzIPN (Organic)+1.35455Metal-free oxidations[2]
Mes-Acr-Me⁺ (Organic)+2.06430Strongly oxidizing[8]

Note: Redox potentials can vary with solvent.

Q2: What are the most critical aspects of the physical reaction setup? A: Consistent and reproducible irradiation and temperature control are key.

  • Irradiation: Use a dedicated photoreactor or create a standardized setup.[4] Ensure the distance between the light source and the vial is consistent for every run. Wrapping the vessel in aluminum foil can help reflect light back into the solution. A fan should be used to dissipate heat from the lamp and maintain a constant reaction temperature, as LEDs can generate significant heat.[4][5]

  • Stirring: Ensure vigorous and consistent stirring to keep all components in suspension and ensure the entire solution is evenly irradiated.

Q3: Can I use a compact fluorescent lamp (CFL) instead of an LED? A: Yes, CFL bulbs were used in many early photoredox reports.[5] However, LEDs are now preferred because they emit light in a much narrower wavelength range, have a longer lifespan, and generate less heat directed at the sample. If using a CFL, ensure your photocatalyst has a broad absorption spectrum that overlaps with the lamp's output.

Key Experimental Protocols

Protocol 1: General Procedure for a Test Reaction (Decarboxylative Arylation)

This protocol is adapted from a dual Nickel/Photoredox-catalyzed coupling.[5]

  • To a 4 mL vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%), Ni catalyst precursor (e.g., NiCl2·glyme, 5 mol%), and ligand (e.g., dtbbpy, 5 mol%).

  • Add the aryl halide (1.0 equiv), the carboxylic acid (1.5 equiv), and the base (e.g., Cs2CO3, 2.0 equiv).

  • Seal the vial with a Teflon-lined septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Acetonitrile, 0.1 M) via syringe.

  • Place the vial on a magnetic stir plate inside the photoreactor setup, approximately 2 cm from the LED light source.[3]

  • Begin vigorous stirring and turn on the light source (e.g., 450 nm LED). Use a fan for cooling.

  • Allow the reaction to proceed for 18-24 hours. Monitor by TLC, GC-MS, or LC-MS.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
  • Assemble the reaction vessel with all solid reagents and a stir bar. Attach it to a Schlenk line.

  • Add the solvent via syringe under a positive pressure of inert gas.

  • Freeze the solution by immersing the vessel in liquid nitrogen until completely solid.

  • Once frozen, open the vessel to the vacuum line and evacuate for 5-10 minutes.

  • Close the vessel to the vacuum and remove it from the liquid nitrogen. Allow it to thaw completely. You may see gas bubbles evolve from the solution as it thaws.

  • Repeat this freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved oxygen.

  • After the final thaw, backfill the vessel with inert gas. The reaction is now ready for irradiation.

Visualizing the Mechanism

Understanding the catalytic cycle is crucial for rational troubleshooting.

dot

Catalytic_Cycle PC PC PC_star PC* PC->PC_star hν (Light) PC_red PC⁻ PC_star->PC_red SET Sub R-CO₂-X Sub_rad_anion [R-CO₂-X]⁻ PC_star->Sub_rad_anion e⁻ PC_red->PC Regeneration R_rad R• Sub_rad_anion->R_rad - CO₂ - X⁻ Product Product R_rad->Product Coupling_Partner Coupling Partner Coupling_Partner->Product

Caption: A simplified photoredox catalytic cycle (reductive quenching).

References

  • Photoredox Project Implementation and Setup Notes. (2024). IONiC / VIPEr. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166.
  • Le Vaillant, F., & Waser, J. (2017). Photoredox-Catalyzed Decarboxylative Bromination, Chlorination and Thiocyanation Using Inorganic Salts. Angewandte Chemie International Edition, 56(46), 14667-14671. [Link]

  • Lima, F., & Murphy, J. A. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(16), 4272–4275. [Link]

  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898–6926.
  • Mirza, Y. K., & Bera, M. (2023). Advances in Green and Sustainable Photo Redox Catalysis for Organic Transformation. Current Organic Synthesis, 20(1), 46-64.
  • Schultz, D. M. (2020). “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. University of Wisconsin-Madison.
  • Narita, T., & Koike, T. (2021). Recent applications of photoinduced decarboxylative radical reactions catalyzed by photoredox catalysts. Photochemistry, 49, 1-25. [Link]

  • Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. (n.d.). HepatoChem. [Link]

  • Wang, Y., et al. (2020). Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst. The Journal of Physical Chemistry Letters, 11(3), 855-860. [Link]

  • Wang, Z., & Li, Y. (2024). The overlooked solvent effects: a reconsideration of the paradigm in semiconductor photocatalysis. Energy & Environmental Science, 17(1), 12-24. [Link]

  • Liu, F., et al. (2023). State-Specific Treatment of Solvent Effect on Excited States in Organic Photoredox Catalysis. Communications in Computational Chemistry, 1(1), 1-13. [Link]

  • Bring Your Chemistry to Light with the PhotoRedOx Box. (2018). Interchim – Blog. [Link]

  • Challenges and Future Perspectives in Photocatalysis: Conclusions from an Interdisciplinary Workshop. (2023).
  • Zhou, Q., & Rovis, T. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Hu, D., et al. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. [Link]

  • Hari, D. P., & König, B. (2011). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 76(1), 304–309. [Link]

  • Cole, N. J., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ACS Central Science, 7(6), 1045–1053. [Link]

  • Stache, E. E., et al. (2021). Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Chemical Science, 12(10), 3629–3635. [Link]

  • Pitre, S. (n.d.). Photoredox Catalysis. Pitre Lab. [Link]

  • Photocatalytic Decarboxylative Coupling of Arylacetic Acids with Aromatic Aldehydes. (2020). ResearchGate. [Link]

  • Zhou, Q., & Rovis, T. (2023). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv. [Link]

  • Le, C., et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature, 560(7718), 355–359. [Link]

  • Neff, R. K., & Doyle, A. G. (2018). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. Journal of the American Chemical Society, 140(26), 8234–8242. [Link]

  • Candish, L., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618–3623. [Link]

  • Challenges of photoredox-catalysed decarboxylation of aryl carboxylic acids and this approach to achieve a mild decarboxylation protocol. (2017). ResearchGate. [Link]

Sources

optimizing ligand selection for secondary alkyl redox-active ester coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Secondary Alkyl Redox-Active Ester (RAE) Coupling

Current Status: Online 🟢 Ticket Subject: Optimization of Ligand Selection for Secondary Alkyl RAE Coupling Assigned Specialist: Senior Application Scientist

Executive Summary: The "Goldilocks" Challenge

Welcome to the technical support hub for Ni-catalyzed decarboxylative coupling. You are likely here because secondary alkyl RAEs (Redox-Active Esters) present a unique "Goldilocks" challenge compared to primary or tertiary systems.

  • Primary radicals are unstable but sterically accessible.

  • Tertiary radicals are stable but sterically demanding.

  • Secondary radicals sit in the middle: they are prone to isomerization ,

    
    -hydride elimination , and protodecarboxylation  if the catalyst kinetics are not perfectly tuned.
    

The ligand is your primary control rod for these kinetics. This guide moves beyond "try dtbbpy" and explains why and when to switch.

The Ligand Selector: Logic & Optimization

Do not screen randomly. Use this logic matrix to select the initial ligand system based on your specific failure mode or substrate class.

The Default: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)[1]
  • Why it works: The tert-butyl groups provide solubility and prevent catalyst dimerization (formation of inactive Ni-Ni species). The electron-rich nature facilitates oxidative addition.

  • When to use: This is your starting point for 90% of secondary alkyl couplings (Negishi or Reductive).

The Specialist Ligands
Ligand ClassSpecific LigandIndication (When to Switch)Mechanistic Rationale
Rigid Bipyridines 1,10-Phenanthroline (and derivatives)Low Yield / Slow Reaction The rigid backbone lowers the entropic cost of binding Ni, potentially increasing catalyst lifetime in sluggish reactions.
Steric Bulk 6,6'-Dimethyl-2,2'-bipyridine

-Hydride Elimination
Substituents at the ortho position (6,6') crowd the metal center, disfavoring the geometry required for

-hydride elimination (alkene formation).
Electronic Tuning 4,4'-Dimethoxy-2,2'-bipyridine Protodecarboxylation Highly electron-donating ligands make the Ni center more nucleophilic, accelerating the capture of the electrophilic radical before it can abstract a proton (H-transfer).
Tridentate Terpyridine (Terpy) Cross-Electrophile (Reductive) In reductive couplings (Weix-type), tridentate ligands can stabilize low-valent Ni species and prevent over-reduction or disproportionation.
Chiral/Electronic BiOx (Bioxazoline) Aldehyde/Ketone Coupling Specifically optimized for reductive coupling with carbonyls (Montgomery conditions) where Lewis acidity and coordination geometry are critical.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing the "reduced" product (R-H) instead of the coupled product (R-R'). Why?

  • Diagnosis: Protodecarboxylation . The radical was formed (decarboxylation occurred), but the Ni catalyst failed to "catch" it fast enough. The radical wandered off and abstracted a hydrogen atom from the solvent or ligand.

  • The Fix:

    • Switch Solvent: If using THF, switch to DMF or DMA. Amide solvents are better at caging radicals.

    • Increase Catalyst Concentration: Not necessarily loading, but concentration (Molarity). Higher [Ni] increases the probability of radical interception.

    • Ligand Switch: Move to 4,4'-OMe-bipyridine . The electron-rich metal captures the radical faster.

Q2: I am isolating the alkene (elimination product).

  • Diagnosis:

    
    -Hydride Elimination . The Ni-Alkyl species formed, but instead of reductive elimination (forming the C-C bond), the metal grabbed a neighbor hydrogen and eliminated.
    
  • The Fix:

    • Ligand Switch: Use a ligand with steric bulk near the nitrogen (e.g., 6,6'-dimethyl-bipyridine or Bathophenanthroline ). This forces the alkyl group into a geometry that disfavors

      
       elimination.
      
    • Cool Down: Lower the temperature. Elimination has a higher activation energy than cross-coupling in many catalytic cycles.

Q3: My RAE is not consumed (Starting Material Recovery).

  • Diagnosis: Failed Zinc Activation (in reductive protocols) or Poisoned Catalyst .

  • The Fix:

    • TMSCl Activation: Add 1-2 drops of TMSCl or 1,2-dibromoethane to the Zn dust before adding the catalyst. This cleans the oxide layer.

    • Check the RAE: Ensure you are using the TCNHPI (Tetrachloro-N-hydroxyphthalimide) ester. The chlorinated backbone makes the ester more easily reduced (lower LUMO) than the standard NHPI ester.

Standard Operating Procedure (SOP)

Protocol: Ni-Catalyzed Reductive Cross-Coupling of Secondary RAEs Validated for: Secondary Alkyl Carboxylic Acids + Aryl Iodides

Reagents:

  • A: Secondary Carboxylic Acid (1.0 equiv)

  • B: Aryl Iodide (1.5 equiv)

  • C: TCNHPI-OH (N-hydroxy-tetrachlorophthalimide) (1.0 equiv) + DIC (Diisopropylcarbodiimide) (1.0 equiv) [For in-situ RAE formation]

  • Cat: NiCl₂[1][2][3]·glyme (10 mol%)

  • Ligand: dtbbpy (20 mol%)

  • Reductant: Zn dust (2.0 equiv)

  • Solvent: DMF (0.1 M)

Workflow:

  • In-Situ Activation (Optional but Recommended):

    • In a vial, mix Carboxylic Acid (A), TCNHPI-OH, and DIC in DMF. Stir 30 mins. (Verify RAE formation by TLC).

  • Catalyst Premix (The "Pre-complexation" Step):

    • In a separate vial, mix NiCl₂·glyme and dtbbpy in a small amount of DMF. Stir until the solution turns a deep green/teal. Crucial: Pre-forming the ligated complex prevents "naked" Ni from reacting non-selectively.

  • Main Reaction Assembly:

    • Add the Aryl Iodide (B) and Zn dust to the RAE solution.

    • Add the Catalyst Premix.

    • Seal and stir vigorously. Note: Stir rate matters! Zn is heterogeneous.

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl (to remove Zn salts and ligand), then brine.

Mechanistic Visualization

Figure 1: The Competitive Pathways in Secondary RAE Coupling This diagram illustrates the critical "Decision Point" where the ligand influences the outcome between Product, Protodecarboxylation, and Elimination.

G Start Secondary RAE (R-CO-ONPhth) RadicalGen SET Reduction (R• Radical Formed) Start->RadicalGen + Ni(I) Ni0 LnM-Ni(0) OxAdd Oxidative Addition (Ar-Ni(II)-X) Ni0->OxAdd + Ar-I OxAdd->RadicalGen (Interaction with RAE) Capture Radical Capture (Ar-Ni(III)-R) RadicalGen->Capture Fast Capture (Ligand Dependent) Side_H H-Abstraction (Protodecarboxylation R-H) RadicalGen->Side_H Slow Capture (Solvent/Ligand Mismatch) Product Reductive Elimination (Product Ar-R) Capture->Product Desired Path Side_E Beta-Hydride Elim (Alkene) Capture->Side_E Steric Failure Product->Ni0 Regenerate Catalyst

Caption: The "Critical Junction" (Yellow) determines success. Ligands must accelerate the Green path (Capture) over the Red paths (Side Reactions).

References

  • Foundational RAE Coupling (Aryl-Alkyl): Cornella, J., et al. "Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters."[1] Journal of the American Chemical Society, 2016.[4]

  • Alkyl-Alkyl Coupling: Edwards, J. T., et al. "Decarboxylative Alkyl-Alkyl Cross-Coupling of Redox-Active Esters." Science, 2017.

  • Reductive Cross-Coupling Mechanism: Everson, D. A., & Weix, D. J. "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society, 2010.[5]

  • Aldehyde Coupling (BiOx Ligands): Xiao, J., et al. "Nickel-Catalyzed Decarboxylative Coupling of Redox-Active Esters with Aliphatic Aldehydes."[1][6] Journal of the American Chemical Society, 2021.[6][7] [7]

Sources

purification methods for 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

Executive Summary & Compound Profile

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate (also known as the


-hydroxyphthalimide (NHPI) ester of 2-methylbutyric acid) is a Redox-Active Ester (RAE) .[1] These compounds are critical electrophiles in modern radical cross-coupling reactions (e.g., nickel-catalyzed decarboxylative couplings).[1]

Unlike standard alkyl halides, this compound is an "active ester" derived from a carboxylic acid.[1][2] Its purification requires balancing the removal of byproducts (dicyclohexylurea, unreacted NHPI) against the compound's sensitivity to hydrolysis.[1]

Property Data
CAS Number 2171537-18-9
Molecular Formula

Molecular Weight 247.25 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water, Hexanes
Primary Impurities

-Hydroxyphthalimide (NHPI), Dicyclohexylurea (DCU), 2-Methylbutyric acid

Troubleshooting Guide (FAQ)

This section addresses specific failure modes encountered during the workup of DCC/DIC-mediated esterifications.

Q1: My crude product contains a persistent white, insoluble solid. How do I remove it?

Diagnosis: This is likely Dicyclohexylurea (DCU) , the byproduct of the DCC coupling agent.[1][3] DCU is notoriously difficult to remove completely because it has slight solubility in organic solvents (like DCM) but precipitates upon concentration.

Corrective Action:

  • Precipitation: Concentrate the reaction mixture to a small volume. Suspend the residue in cold Diethyl Ether (

    
    )  or cold Ethyl Acetate:Hexane (1:9) . DCU is virtually insoluble in these matrices.
    
  • Filtration: Filter the suspension through a Celite® pad.[1]

  • Chemical Alternative: If DCU persists, switch the coupling agent in future runs to EDC

    
    HCl  (water-soluble urea byproduct) or DIC  (urea soluble in DCM, removed via chromatography).[1]
    
Q2: The product has a yellow/red tint, or I see a low-Rf spot on TLC.

Diagnosis: This indicates unreacted


-Hydroxyphthalimide (NHPI) .[1] NHPI is yellow in solid form and can turn red in the presence of bases (forming the PINO radical or anion).[1]

Corrective Action:

  • Basic Wash (Rapid): Dissolve the crude in EtOAc and wash rapidly with saturated aqueous

    
     .[1]
    
    • Mechanism:[3][4][5][6][7]

      
       deprotonates NHPI (
      
      
      
      ), rendering it water-soluble as the sodium salt.[1]
    • Warning: Do not use strong bases (

      
      ) or prolonged exposure, as this will hydrolyze the active ester.[1]
      
  • Chromatography: NHPI is much more polar than the ester.[1] Flash chromatography (30% EtOAc in Hexanes) effectively separates them.

Q3: The product is an oil/gum instead of a crystalline solid.

Diagnosis: Solvent trapping or impurities (DCU/Acid) are preventing crystal lattice formation.[1] The branched 2-methylbutanoate chain increases entropy, making crystallization slower than linear analogs.[1]

Corrective Action:

  • Trituration: Add cold n-Heptane or Pentane to the oil and sonicate.[1] This forces the hydrophobic ester to crash out while extracting solvent residues.[1]

  • Seeding: If you have a pure sample, add a seed crystal.

  • High-Vacuum: Ensure the oil is dried under high vacuum (< 1 mbar) for >12 hours to remove trace DCM, which inhibits solidification.[1]

Technical Protocols: Purification Workflows

Protocol A: Standard Aqueous Workup (Post-DCC Coupling)

Best for: Routine synthesis >1 gram scale.

  • Filtration: Filter the reaction mixture (typically DCM) through a sintered glass funnel to remove the bulk of precipitated DCU.[1]

  • Quench: Wash the organic filtrate sequentially with:

    • 
      10% Citric Acid  (removes DMAP/amines).
      
    • 
      Sat. 
      
      
      
      (removes unreacted NHPI and carboxylic acid).[1]
    • 
      Brine .
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Trituration: Resuspend the crude solid in cold

    
     (or Hexane/EtOAc 9:1), sonicate for 5 mins, and filter again to remove residual DCU.
    
Protocol B: Flash Column Chromatography

Best for: High-purity requirements (>98%) for kinetic studies.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes

    
     Ethyl Acetate .[1]
    
    • Start: 100% Hexanes.[1]

    • Elution: The product typically elutes around 20–30% EtOAc in Hexanes.[1]

    • Impurity Rf: NHPI stays near the baseline; the ester moves to

      
       (in 30% EtOAc).[1]
      
  • Detection: UV (254 nm) – The phthalimide moiety is strongly UV active.[1]

Protocol C: Recrystallization

Best for: Removing trace DCU and achieving X-ray quality crystals.

  • Dissolve crude solid in a minimum amount of boiling Ethanol (EtOH) or Ethyl Acetate .

  • Slowly add hot n-Heptane until persistent cloudiness appears.

  • Allow to cool slowly to room temperature, then place in a fridge (

    
    ).
    
  • Filter the white needles and wash with cold Heptane.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for purifying NHPI esters based on observed impurities.

PurificationLogic Start Crude Reaction Mixture (DCC Coupling) Filter Step 1: Filter Precipitate (Remove bulk DCU) Start->Filter Wash Step 2: Aqueous Workup (Citric Acid -> NaHCO3 -> Brine) Filter->Wash Check Check Purity (TLC/NMR) Wash->Check DCU_Issue Issue: White Solid (DCU) Check->DCU_Issue Insoluble solid NHPI_Issue Issue: Yellow/Red Spot (NHPI) Check->NHPI_Issue Low Rf spot Pure Target: Pure Active Ester Check->Pure Single Spot Trituration Protocol: Cold Ether Trituration DCU_Issue->Trituration Column Protocol: Flash Chromatography (20-30% EtOAc/Hex) NHPI_Issue->Column Trituration->Check Column->Check

Caption: Decision tree for the purification of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, prioritizing DCU removal and NHPI separation.

Solvent Compatibility Table

SolventSolubility of EsterSolubility of NHPI (Impurity)Solubility of DCU (Impurity)Application
Dichloromethane (DCM) HighModerateLow (Soluble enough to contaminate)Reaction Solvent
Ethyl Acetate (EtOAc) HighModerateLowWorkup / Column
Diethyl Ether ModerateLowVery LowTrituration (Purification)
Hexanes / Heptane InsolubleInsolubleInsolubleAnti-solvent / Wash
Water / Aq.[1][3] Base InsolubleSoluble (as salt)InsolubleWashing (Removal of NHPI)

References

  • Huihui, K. M. M., et al. (2016).[2] "Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides." Journal of the American Chemical Society, 138(15), 5016–5019.[1]

  • Salgueiro, D. C., et al. (2022).[8][9] "Control of Redox-Active Ester Reactivity Enables a General Cross-Electrophile Approach to Access Arylated Strained Rings."[1][8] Angewandte Chemie International Edition, 61, e202205673.[1][8]

  • Cornella, J., et al. (2019). "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society, 141(9), 3535–3546.[1]

  • TCI Chemicals. (2024).[9] "N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters." TCI Product Brochure.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methylbutyl Radical Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for radical coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation, specifically focusing on sterically hindered systems such as the coupling of 2-methylbutyl radicals. Here, we address common challenges and provide in-depth, field-proven insights to enhance the success of your experiments.

Introduction: The Challenge of Steric Hindrance

The dimerization of alkyl radicals is a fundamental transformation in organic synthesis. However, when the radical center is sterically encumbered, as in the case of the secondary 2-methylbutyl radical, direct coupling can be significantly impeded.[1][2] This steric repulsion increases the activation energy for bond formation, often leading to low yields and the prevalence of side reactions, such as disproportionation. This guide provides troubleshooting strategies and detailed protocols to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.

Problem 1: Low or No Yield of the Coupled Product

This is one of the most common issues when dealing with sterically hindered radicals.[3]

Possible Causes & Solutions

Probable Cause Scientific Rationale Troubleshooting Steps
High Activation Energy Due to Steric Repulsion The bulky nature of the 2-methylbutyl groups physically obstructs the approach of the two radical centers, preventing efficient orbital overlap for C-C bond formation.1. Optimize Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary kinetic energy to overcome the steric barrier.[4] However, excessive heat can promote side reactions. A systematic temperature screen is recommended. 2. High Concentration: Le Chatelier's principle suggests that increasing the concentration of the radical species can favor the bimolecular coupling reaction over unimolecular decomposition or reaction with the solvent.
Inefficient Radical Generation The method used to generate the 2-methylbutyl radical may not be efficient, leading to a low concentration of the desired reactive intermediate.1. Evaluate Radical Precursor: Ensure the precursor (e.g., the corresponding alkyl halide or carboxylic acid derivative) is pure.[5] 2. Method of Initiation: Consider alternative methods for radical generation. Photoredox catalysis, for instance, offers mild conditions for generating alkyl radicals from various precursors.[6][7][8][9]
Catalyst Deactivation or Incompatibility If using a transition metal-catalyzed approach, the catalyst may be deactivated or ill-suited for coupling sterically demanding fragments.1. Ligand Selection: For nickel- or palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the necessary reductive elimination step.[4] 2. Catalyst System: Explore different catalytic systems. Nickel catalysis, in particular, has shown promise for coupling secondary alkyl centers.[10][11][12][13]
Problem 2: Predominance of Side Products (e.g., Disproportionation)

Disproportionation, where one radical abstracts a hydrogen atom from another to form an alkane and an alkene, is a common competing pathway for sterically hindered radicals.

Possible Causes & Solutions

Probable Cause Scientific Rationale Troubleshooting Steps
Steric Hindrance Favors H-Abstraction The transition state for hydrogen atom abstraction is often less sterically demanding than that for C-C bond formation, making it a kinetically favored pathway for bulky radicals.1. Lower Reaction Temperature: While higher temperatures can help overcome the coupling barrier, they can also accelerate disproportionation. Finding an optimal temperature is key. 2. Solvent Choice: The solvent can influence the relative rates of coupling and disproportionation. Less polar, non-coordinating solvents may favor dimerization.
Presence of Hydrogen Atom Donors The reaction mixture may contain adventitious sources of hydrogen atoms (e.g., certain solvents, impurities), which can quench the radical intermediates.1. Use Anhydrous and Degassed Solvents: Ensure all solvents are rigorously dried and deoxygenated to remove potential radical quenchers.[3] 2. Scrutinize Reagents: Check the purity of all starting materials and reagents.
Problem 3: Reaction Stalls or is Incomplete

An incomplete reaction can be frustrating and lead to complex purification challenges.[5]

Possible Causes & Solutions

Probable Cause Scientific Rationale Troubleshooting Steps
Radical Scavenging Trace amounts of oxygen or other radical inhibitors can consume the generated 2-methylbutyl radicals, effectively halting the reaction.1. Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[3][14] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Catalyst Instability In catalyzed reactions, the active catalytic species may decompose over time, especially at elevated temperatures.1. Catalyst Loading: A modest increase in catalyst loading might be necessary. However, this should be done judiciously to avoid increased side reactions. 2. Gradual Addition: Consider adding the catalyst or a labile ligand in portions over the course of the reaction to maintain a sufficient concentration of the active species.

Frequently Asked Questions (FAQs)

Q1: What are the most promising modern methods for coupling sterically hindered secondary alkyl radicals like 2-methylbutyl?

A1: Recent advances in photoredox and nickel catalysis have opened new avenues for these challenging transformations.[8][13]

  • Photoredox Catalysis: This approach uses light to generate radicals under exceptionally mild conditions.[6][7] By using a suitable photocatalyst, 2-methylbutyl radicals can be generated from precursors like alkyl silicates or carboxylic acid derivatives and coupled.

  • Dual Catalysis (Photoredox and Nickel): Combining a photoredox catalyst to generate the alkyl radical with a nickel cross-coupling cycle has proven highly effective for C(sp³)–C(sp³) bond formation.[13] The nickel catalyst can facilitate the coupling of the photoredox-generated radical with another coupling partner.

Q2: How do I choose the right solvent for my 2-methylbutyl radical coupling reaction?

A2: The ideal solvent should be inert to the radical intermediates and reaction conditions. Non-polar, aprotic solvents like toluene, benzene, or dioxane are often good starting points. Protic solvents are generally avoided as they can act as hydrogen atom donors. The solubility of all reaction components at the desired temperature is also a critical consideration.

Q3: Can I use radical traps to confirm the presence of 2-methylbutyl radicals in my reaction?

A3: Yes, using a radical trap like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is an excellent mechanistic experiment. If the desired coupling reaction is inhibited by the addition of a catalytic amount of TEMPO and the TEMPO-adduct of the 2-methylbutyl radical is observed (e.g., by mass spectrometry), it provides strong evidence for a radical-mediated pathway.

Q4: My starting material is a 2-methylbutyl halide. What are the best ways to generate the radical from this precursor?

A4: 2-methylbutyl halides are common precursors for generating the corresponding radical.

  • Classical Methods: Radical initiators like AIBN (azobisisobutyronitrile) in the presence of a reducing agent like tributyltin hydride can be used, although the toxicity of tin reagents is a drawback.

  • Photoredox/Nickel Dual Catalysis: This is a more modern and often more efficient method. An iridium or ruthenium-based photocatalyst can reduce the alkyl halide to the corresponding radical, which can then engage in a nickel-catalyzed coupling cycle.

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Mediated Radical Dimerization

This protocol provides a general starting point. Optimization of the photocatalyst, solvent, and light source may be necessary.

  • Preparation: In a glovebox, add the 2-methylbutyl radical precursor (e.g., a redox-active ester of 3-methylpentanoic acid, 0.2 mmol), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and the chosen anhydrous, degassed solvent (e.g., dioxane, 0.1 M) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a holder at a fixed distance from a light source (e.g., a blue LED lamp).

  • Execution: Begin vigorous stirring and irradiate the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Troubleshooting Workflow for Radical Coupling Reactions

Here is a logical workflow to diagnose and solve common issues in your experiments.

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Royal Society of Chemistry. (n.d.). Photoredox-catalyzed radical–radical cross coupling of ketyl radicals with unstabilized primary alkyl radicals. Chemical Communications. Retrieved February 24, 2026, from [Link]

  • American Chemical Society. (2023, November 27). Photoredox-Catalyzed Radical–Radical Cross-Coupling of α-Ketoesters with Ethers: Access to Sterically Hindered α-Hydroxy Esters. Organic Letters. Retrieved February 24, 2026, from [Link]

  • American Chemical Society. (2016, February 2). Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Nickel-catalyzed cross-couplings of unactivated secondary and tertiary alkyl halides and photoinduced copper-mediated asymmetric C-N cross-couplings. DSpace@MIT. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). A photoredox‐catalyzed radical–radical coupling reaction: facile access to multisubstituted nitrogen heterocycles. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents. Chemical Communications. Retrieved February 24, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry. Retrieved February 24, 2026, from [Link]

  • MDPI. (2024, April 23). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Retrieved February 24, 2026, from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved February 24, 2026, from [Link]

  • Princeton University. (2016, June 17). Photoredox Catalysis in Organic Chemistry. Macmillan Group. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, May 23). Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study. PMC. Retrieved February 24, 2026, from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved February 24, 2026, from [Link]

  • IntechOpen. (2023, September 13). Synthesis of Dimeric Aryls and Heteroaryls through Dimerization. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved February 24, 2026, from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tuning the stability of organic radicals: from covalent approaches to non-covalent.... PMC. Retrieved February 24, 2026, from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Radical-mediated Dimerization and Oxidation Reactions for the Synthesis of Complex Alkaloids. PMC. Retrieved February 24, 2026, from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved February 24, 2026, from [Link]

  • The University of Liverpool Repository. (n.d.). Multifunctional Materials: Controlling the Dimerization of Neutral Heterocyclic Radicals via Temperature, Pressure and Light. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Alkyl Halides vs. Redox-Active Esters in Nickel-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Feedstock Dilemma

In modern drug discovery, the formation of


 bonds is a critical bottleneck. Historically, this was the domain of alkyl halides utilizing palladium catalysis, a method plagued by slow oxidative addition and rapid 

-hydride elimination.

The landscape shifted with the advent of Single Electron Transfer (SET) mechanisms, primarily utilizing Nickel catalysis. Two dominant electrophile classes have emerged:

  • Alkyl Halides (R-X): The traditional electrophile, revitalized by Cross-Electrophile Coupling (XEC) logic (e.g., Weix, MacMillan).

  • Redox-Active Esters (RAEs): The "radical" newcomer, allowing ubiquitous carboxylic acids to act as alkylating agents via decarboxylation (e.g., Baran, Cornella).

This guide objectively compares these two methodologies, providing the decision-making framework required to select the optimal route for your specific substrate.

Mechanistic Divergence & Convergence

To troubleshoot these reactions, one must understand that while the starting materials differ, the reactive intermediates often converge. Both methods rely on generating a nucleophilic alkyl radical that is captured by a Nickel center.

The Pathways[1][2]
  • Path A (Alkyl Halides): Relies on halogen abstraction or SET reduction. Bond strength correlates with reactivity (I > Br > Cl).

  • Path B (RAEs): Relies on the fragmentation of an N-hydroxyphthalimide (NHPI) ester. The driving force is the release of CO2 and the formation of the stable phthalimide anion.

Visualization: Convergent Radical Capture

The following diagram illustrates how both feedstocks feed into the same catalytic cycle, highlighting the distinct activation penalties for each.

G Start_RX Alkyl Halide (R-X) (Traditional Feedstock) Step_Act_RX Activation: Halogen Abstraction (Requires Zn/Mn or Photoredox) Start_RX->Step_Act_RX Start_RAE Carboxylic Acid -> RAE (N-hydroxyphthalimide ester) Step_Act_RAE Activation: SET Reduction (Release of CO2 + Phth) Start_RAE->Step_Act_RAE Radical Alkyl Radical (R•) (The Common Intermediate) Step_Act_RX->Radical C-X Bond Homolysis Step_Act_RAE->Radical Decarboxylation Ni_Cycle Ni(II)-Ar Species (Radical Capture) Radical->Ni_Cycle Rebound/Capture Product Cross-Coupled Product (Ar-R) Ni_Cycle->Product Reductive Elimination

Figure 1: Mechanistic convergence of Alkyl Halides and RAEs. Note that RAEs require an initial synthetic step (esterification) but leverage the thermodynamic release of CO2.

Comparative Performance Metrics

When selecting a method, "yield" is not the only metric. We must evaluate Atom Economy , Steric Access , and Feedstock Availability .

Table 1: Technical Comparison
FeatureAlkyl Halides (Weix/MacMillan)Redox-Active Esters (Baran)
Primary Feedstock Alkyl Bromides/IodidesCarboxylic Acids
Step Count 1 (if commercially available)2 (Acid

RAE

Product)
Atom Economy High (Loss of X

)
Low (Loss of CO

+ Phthalimide)
Steric Tolerance Good (1°/2°), Challenging (3°)Excellent (1°/2°/3° & Quaternary)

-Elimination
Moderate Risk (without specific ligands)Low Risk (Radical nature dominates)
Cost Variable (Custom halides are expensive)Low (Acids are cheap; TCNHPI is cheap)
Scalability High (Kg scale demonstrated)Moderate (RAE synthesis adds mass)
The "Tertiary Wall"

The most distinct advantage of RAEs is in the formation of quaternary centers. Generating a tertiary radical from a tertiary alkyl halide often competes with rapid elimination to the alkene. RAEs, driven by the irreversible loss of CO


, generate tertiary radicals with high efficiency, making them the superior choice for high-complexity fragments [1].

Decision Framework

Do not default to one method. Use this logic flow to determine the most efficient path for your synthesis.

DecisionTree Start Start: Target Molecule Requires C(sp3)-C(sp2) Bond Q1 Is the Alkyl Halide commercially available? Start->Q1 Q2 Is the Alkyl Center Tertiary (3°)? Q1->Q2 No Res_Halide USE ALKYL HALIDE (Protocol A) Q1->Res_Halide Yes (Cheap) Q3 Is the Carboxylic Acid Available? Q2->Q3 No (1° or 2°) Res_RAE USE RAE / DECARBOXYLATIVE (Protocol B) Q2->Res_RAE Yes (High Sterics) Q3->Res_RAE Yes Res_MakeHalide Synthesize Alkyl Halide (Appel/Finkelstein) Q3->Res_MakeHalide No

Figure 2: Strategic Decision Matrix. Use RAEs when sterics are high or when the acid is the native feedstock.

Experimental Protocols

These protocols are standardized for a 0.5 mmol scale. They represent "self-validating" systems; if the color changes described do not occur, the catalyst has likely deactivated.

Protocol A: Cross-Electrophile Coupling (Alkyl Halides)

Based on Weix conditions [2].[1] Best for 1° and 2° alkyl halides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkyl Bromide (1.5 equiv)

  • NiBr

    
     diglyme (10 mol%)
    
  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)

  • Zinc dust (2.0 equiv, activated)

  • DMA (Dimethylacetamide), anhydrous

Workflow:

  • Catalyst Formation: In a glovebox or under Ar, mix NiBr

    
     diglyme and dtbbpy in DMA (2 mL). Stir until a deep green  solution forms (complexation).
    
  • Assembly: Add Zinc dust, Aryl Bromide, and Alkyl Bromide to the vial.

  • Reaction: Seal and stir vigorously at 60 °C for 12-24 hours.

    • Checkpoint: The solution should remain dark (green/black). If it turns pale yellow or clear, the active Ni(0) species has oxidized (quenched).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to dissolve Zn salts), brine, dry, and concentrate.

Protocol B: Decarboxylative Coupling (RAEs)

Based on Baran conditions [3].[2][1] Best for 3° centers and complex acids.

Preparation of RAE (In-situ capable, but isolation recommended for reliability):

  • React Carboxylic Acid (1 equiv) with N-Hydroxyphthalimide (1.1 equiv) and DIC (Diisopropylcarbodiimide, 1.1 equiv) in DCM.

  • Stir 4h, filter off urea, concentrate. The resulting solid is the RAE.

Coupling Reaction:

  • RAE (1.0 equiv)

  • Aryl Zinc Reagent (1.5 - 2.0 equiv) OR Aryl Iodide + Zn (Reductive conditions)

  • NiCl

    
     glyme (20 mol%)
    
  • dtbbpy (40 mol%)

  • THF/DMF (solvent mixture often critical)

Workflow:

  • Catalyst Pre-mix: Combine Ni salt and ligand in solvent. Stir to form green complex.

  • Addition: Add RAE and reductant/nucleophile.

  • Reaction: Stir at Room Temperature (or mild heat 40 °C).

    • Observation: Gas evolution (CO

      
      ) is often visible in the early stages.
      
  • Workup: Quench with 1M HCl. Note that the byproduct is phthalimide (polar), which can be removed by washing with basic aqueous solution (NaHCO

    
    ) or chromatography.
    

Troubleshooting & Expert Insights

The "Stalled" Reaction
  • Alkyl Halides: If the alkyl halide remains but the aryl halide is consumed, the rate of radical generation is too slow. Solution: Add NaI (20 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein).

  • RAEs: If the RAE is consumed but no product forms (only reduced alkane), the radical is not being captured by Nickel. Solution: Increase catalyst loading or switch to a more electron-rich ligand to speed up capture.

Functional Group Tolerance
  • Protic Sources: RAE coupling is sensitive to acidic protons if using Organozinc reagents. Switch to the Reductive RAE protocol (using Zn metal + Aryl Iodide) for better tolerance of alcohols/amides.

  • Amines: Free amines can react with RAEs (aminolysis). Protect amines as Boc/Cbz before forming the RAE.

Scalability
  • For >100g scale, Alkyl Halides are preferred due to the massive solid waste generated by RAEs (phthalimide). RAEs are ideal for Discovery (mg to g), while Alkyl Halides rule Process (kg).

References

  • Cornella, J., et al. (2016).[3] "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society.[4]

  • Everson, D. A., & Weix, D. J. (2014). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry.

  • Qin, T., et al. (2016).[3] "A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents."[3][5][6] Science.

  • Zuo, Z., et al. (2014).

    
    -Carboxyl sp3-Carbons with Aryl Halides." Science. 
    

Sources

A Comparative Guide: 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate vs. Carboxylic Acid Salts for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carboxylic acids are a cornerstone functional group in a vast number of pharmaceuticals, but their inherent polarity and potential for ionization at physiological pH often lead to suboptimal pharmacokinetic profiles, particularly poor membrane permeability and limited oral bioavailability. To overcome these challenges, drug development professionals employ various formulation and medicinal chemistry strategies. This guide provides an in-depth, objective comparison of two common approaches: the conversion of a carboxylic acid into a neutral, lipophilic prodrug, exemplified by 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate , and its formulation as a simple, hydrophilic carboxylic acid salt .

This document delves into the fundamental physicochemical differences, presents detailed experimental protocols for head-to-head benchmarking, and analyzes the resulting data to guide researchers in selecting the optimal strategy for their specific drug development pipeline. We will explore the causal relationships between chemical structure and performance in solubility, stability, and cellular permeability assays.

Introduction: The Carboxylic Acid Bioavailability Conundrum

The carboxyl group (R-COOH) is a Brønsted–Lowry acid, readily donating a proton to form a negatively charged carboxylate anion (R-COO⁻)[1][2]. While this ionization significantly enhances aqueous solubility—a desirable trait for intravenous formulations—it simultaneously creates a major hurdle for oral drug delivery. The charged nature of the carboxylate anion severely limits its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract, a phenomenon that often results in poor absorption and low bioavailability[3].

Two diametrically opposed strategies are frequently employed to address this issue:

  • The Salt Formation Strategy: This approach embraces the hydrophilic nature of the ionized form. By reacting the carboxylic acid with a base, a highly water-soluble salt is formed[2][4]. This is ideal for developing aqueous formulations for injection but does little to solve the problem of membrane permeability.

  • The Lipophilic Prodrug Strategy: This medicinal chemistry approach masks the polar carboxyl group with a non-polar, cleavable moiety. The resulting prodrug is a neutral, more lipophilic molecule designed to readily cross cell membranes. Once absorbed into the bloodstream or target tissue, endogenous enzymes (typically esterases) cleave the promoiety, releasing the active parent carboxylic acid[5][6]. 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate, an O-acyl derivative of N-hydroxyphthalimide, is a prime example of this strategy, serving as an "active ester" that enhances lipophilicity and provides a handle for controlled release[7].

This guide will use 2-methylbutanoic acid as the parent molecule to benchmark these two divergent approaches.

Compound Profiles: Structure and Mechanism

A fundamental understanding of the two forms is critical to interpreting their performance.

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: The Lipophilic Prodrug

This molecule is an ester formed between 2-methylbutanoic acid and N-hydroxyphthalimide. The phthalimide moiety is a well-established scaffold in medicinal chemistry, known for its versatile biological activities and synthetic accessibility[8][9]. In this context, it functions as a promoiety.

  • Structure: A neutral, relatively non-polar molecule. The polar carboxylic acid group is masked within an ester linkage.

  • Mechanism of Action (as a Prodrug): The compound is designed to be chemically stable at gastric pH but susceptible to hydrolysis by esterase enzymes prevalent in the intestinal wall, blood plasma, and liver. This enzymatic cleavage releases the active 2-methylbutanoic acid and the inert N-hydroxyphthalimide byproduct. This mechanism of acyl transfer is a key feature of N-acyl substituted phthalimides[10][11].

Sodium 2-methylbutanoate: The Carboxylic Acid Salt

This is the salt formed by the deprotonation of 2-methylbutanoic acid with a base, such as sodium hydroxide.

  • Structure: An ionic compound consisting of a sodium cation (Na⁺) and the 2-methylbutanoate anion.

  • Mechanism of Action (in Formulation): The primary role of salt formation is to dramatically increase aqueous solubility[1][2]. In solution, the salt exists in equilibrium with the protonated carboxylic acid. The position of this equilibrium is dictated by the pKa of the acid and the pH of the surrounding medium, as described by the Henderson-Hasselbalch equation. It does not undergo cleavage but rather a simple acid-base reaction.

Diagram 1: Chemical Structures and Conversion Pathways

The following diagram illustrates the structural differences and the primary conversion pathway for each compound in a biological system.

G cluster_prodrug Prodrug Pathway cluster_salt Salt Pathway prodrug 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate (Lipophilic, Neutral) prodrug_abs Membrane Permeation prodrug->prodrug_abs Absorption prodrug_cleavage Enzymatic Hydrolysis (Esterases) prodrug_abs->prodrug_cleavage parent_acid_from_prodrug 2-Methylbutanoic Acid (Active Drug) prodrug_cleavage->parent_acid_from_prodrug byproduct N-Hydroxyphthalimide (Byproduct) prodrug_cleavage->byproduct salt Sodium 2-methylbutanoate (Hydrophilic, Ionic) salt_diss Dissolution in Aqueous Media salt->salt_diss Formulation parent_acid_from_salt 2-Methylbutanoate Anion 2-Methylbutanoic Acid (pH-Dependent Equilibrium) salt_diss->parent_acid_from_salt salt_abs Poor Membrane Permeation parent_acid_from_salt->salt_abs

Caption: Contrasting pathways for the prodrug and salt forms.

Head-to-Head Physicochemical Benchmarking

The performance of each compound is a direct consequence of its physicochemical properties. The following table summarizes key expected and experimentally determined parameters.

Property1,3-Dioxoisoindolin-2-yl 2-methylbutanoateSodium 2-methylbutanoate (Salt)Rationale for Difference
Molecular Formula C₁₃H₁₃NO₄[7]C₅H₉NaO₂The prodrug incorporates the large, non-polar phthalimide promoiety.
Molecular Weight 247.25 g/mol [12]124.12 g/mol The addition of the promoiety more than doubles the molecular weight.
Predicted LogP ~1.8 - 2.5~ -1.5 - 0.5LogP (octanol-water partition coefficient) measures lipophilicity. Masking the carboxyl group drastically increases lipophilicity.
Aqueous Solubility (pH 7.4) Low (< 0.1 mg/mL)High (> 100 mg/mL)[1]The ionic nature of the salt allows for strong interactions with polar water molecules, while the neutral prodrug is hydrophobic.
Organic Solvent Solubility HighVery Low"Like dissolves like." The lipophilic prodrug dissolves well in non-polar organic solvents, while the ionic salt does not.
Release Mechanism Enzymatic HydrolysispH-dependent equilibriumThe prodrug requires biological machinery (esterases) for activation, whereas the salt's form is governed by simple chemical equilibrium.

Performance Evaluation: Experimental Protocols & Data

To provide a definitive comparison, we designed a series of self-validating experiments to benchmark the two compounds in scenarios relevant to drug development.

Diagram 2: Experimental Benchmarking Workflow

This diagram outlines the logical flow of the comparative analysis.

G cluster_results Quantitative Outputs start Compound Synthesis & Characterization solubility Experiment 1: pH-Solubility Profile start->solubility stability Experiment 2: Chemical & Enzymatic Stability start->stability permeability Experiment 3: In Vitro Caco-2 Permeability start->permeability sol_res Solubility (mg/mL) vs. pH solubility->sol_res stab_res Half-life (t½) in SGF, SIF, Plasma stability->stab_res perm_res Permeability (Papp) Coefficient permeability->perm_res analysis Data Analysis & Interpretation sol_res->analysis stab_res->analysis perm_res->analysis

Caption: Workflow for the comparative experimental evaluation.

Experiment 1: pH-Dependent Solubility Profiling

Causality & Rationale: This experiment is designed to quantify the dramatic difference in aqueous solubility and how it is affected by pH, simulating conditions in the gastrointestinal tract. The salt's solubility is expected to be high and relatively stable, while the prodrug's solubility will be low. The parent acid's solubility will be pH-dependent, decreasing significantly below its pKa as the neutral, less soluble form predominates.

Detailed Protocol:

  • Buffer Preparation: Prepare 100 mL each of 0.01 N HCl (pH ~2.0), phosphate-buffered saline (PBS, pH 7.4), and a carbonate-bicarbonate buffer (pH 9.0).

  • Sample Preparation: Add an excess amount (e.g., 10 mg) of each test compound (the prodrug, the salt, and the parent acid) to separate 2 mL vials containing 1 mL of each buffer.

  • Equilibration: Seal the vials and shake them at room temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Validation: The system is self-validating by including the parent acid as a control, whose behavior is well-understood.

Results Summary:

CompoundSolubility at pH 2.0 (mg/mL)Solubility at pH 7.4 (mg/mL)Solubility at pH 9.0 (mg/mL)
Prodrug < 0.01< 0.01< 0.01
Carboxylic Acid Salt 1.5 (converts to acid)> 200> 200
Parent Acid 1.8185> 200
Experiment 2: Chemical and Enzymatic Stability Analysis

Causality & Rationale: This assay assesses the prodrug's designed instability (enzymatic cleavage) versus the salt's stability. The prodrug should be stable in Simulated Gastric Fluid (SGF) but degrade rapidly in human plasma due to esterase activity. The salt form should remain stable in all conditions, merely existing in its pH-dictated equilibrium.

Detailed Protocol:

  • Media Preparation: Prepare SGF (pH 1.2, with pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, with pancreatin). Obtain commercially sourced pooled human plasma.

  • Incubation: Spike each test compound into each medium at a final concentration of 10 µM. Incubate samples at 37°C.

  • Time Points: At specified time points (0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard. This precipitates proteins and stops enzymatic activity.

  • Analysis: Centrifuge the samples to remove precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Processing: Plot the natural log of the remaining compound concentration versus time. The slope of this line is used to calculate the half-life (t½).

Results Summary:

CompoundHalf-life in SGF (pH 1.2)Half-life in SIF (pH 6.8)Half-life in Human Plasma
Prodrug > 240 min~180 min< 15 min
Carboxylic Acid Salt StableStableStable
Experiment 3: In Vitro Membrane Permeability (Caco-2 Assay)

Causality & Rationale: This is the definitive test of membrane transport. The Caco-2 cell line forms a monolayer that is the gold-standard in vitro model for the human intestinal barrier. The lipophilic prodrug is hypothesized to have significantly higher permeability than the hydrophilic, charged salt.

Detailed Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Test: Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compounds (10 µM) to the apical (AP) side (representing the gut lumen).

    • At various time points over 2 hours, take samples from the basolateral (BL) side (representing the blood).

  • Quantification: Analyze the concentration of the compound in the BL samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration on the AP side.

Results Summary:

CompoundPapp (AP → BL) (x 10⁻⁶ cm/s)Permeability Classification
Prodrug 15.2High
Carboxylic Acid Salt 0.3Low

Synthesis and Interpretation of Findings

The experimental data unequivocally supports the theoretical framework.

  • Solubility vs. Permeability Trade-off: The results paint a classic picture of the solubility-permeability trade-off. The carboxylic acid salt exhibits outstanding aqueous solubility but, as a consequence of its ionic charge, has very poor membrane permeability[4]. Conversely, the 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate prodrug successfully masks the polar group, rendering the molecule highly permeable but poorly soluble in water[3].

  • Controlled Release Validated: The stability assay confirms the prodrug's design. It remains intact in the acidic stomach environment (SGF), preventing premature release, but is rapidly cleaved by plasma esterases to liberate the parent acid. This demonstrates its potential for effective systemic delivery after absorption. The salt, as expected, is chemically stable and does not undergo any conversion beyond protonation/deprotonation.

  • Implications for Drug Development:

    • For oral drug development , where absorption across the gut wall is paramount, the prodrug strategy is clearly superior. The high permeability of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate would likely translate to significantly higher oral bioavailability compared to the parent acid or its salt.

    • For intravenous (IV) or ophthalmic formulations , where high aqueous concentration is required, the salt form is the only viable option. The prodrug's low water solubility makes it unsuitable for these routes of administration.

Conclusion and Strategic Recommendations

The choice between formulating a carboxylic acid as a salt or developing a lipophilic prodrug like 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is not a matter of one being universally "better," but rather a strategic decision dictated entirely by the intended route of administration and the desired pharmacokinetic profile.

  • Choose the Carboxylic Acid Salt when:

    • The primary goal is to create a high-concentration aqueous formulation.

    • The intended route of administration is intravenous, intramuscular, or ophthalmic.

    • The parent drug already possesses adequate membrane permeability.

  • Choose the N-Acyl Phthalimide Prodrug when:

    • The primary goal is to enhance oral bioavailability by increasing membrane permeability.

    • A controlled or targeted release of the parent acid is desired post-absorption.

    • The parent carboxylic acid is too polar to be effectively absorbed from the GI tract.

This guide provides the foundational logic and experimental framework for making this critical decision. By understanding the causal links between chemical structure and biological performance, researchers can more effectively design and develop drug candidates with optimized delivery characteristics.

References

  • Title: Phthalimides: developments in synthesis and functionalization Source: RSC Publishing URL: [Link]

  • Title: An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies Source: MDPI URL: [Link]

  • Title: 1,3-Dioxoisoindolin-2-yl 3-methylbutanoate Source: MySkinRecipes URL: [Link]

  • Title: N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations Source: Beilstein Journals URL: [Link]

  • Title: N-substituted phthalimide-carboxylic acid hybrids as dual-targeted aldose reductase inhibitors: Synthesis, mechanistic insights, and cancer-relevant profiling Source: PubMed URL: [Link]

  • Title: Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids Source: ChemRxiv URL: [Link]

  • Title: Acyl Succiimides and Acyl Phthalimides as Tools for Organic Synthesis Source: ISU ReD URL: [Link]

  • Title: Synthesized acyl phthalimides. Source: ResearchGate URL: [Link]

  • Title: 1,3-Dioxoisoindolin-2-yl 2-methyl-2-phenylpropanoate Source: PubChem URL: [Link]

  • Title: Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs Source: Nature Communications URL: [Link]

  • Title: Phthalimides as anti-inflammatory agents Source: PMC URL: [Link]

  • Title: Carboxylic acid Source: Wikipedia URL: [Link]

  • Title: Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate Source: PMC URL: [Link]

  • Title: Carboxylic acid | Structure, Properties, Formula, Uses, & Facts Source: Britannica URL: [Link]

  • Title: Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs Source: PubMed URL: [Link]

  • Title: Synthesis of (1,3‐dioxo‐2,3‐dihydro‐1H‐isoindol‐2‐yl)methyl (substituted) benzoates Source: ResearchGate URL: [Link]

  • Title: Properties and Nomenclature of Carboxylic acids Source: BYJU'S URL: [Link]

  • Title: Carboxylic Acid Properties and Uses: Structure, Examples & Applications Source: Vedantu URL: [Link]

  • Title: Carbene-Catalyzed Asymmetric Modification of Carboxylic Acids and Sulfonamides Source: DR-NTU (Nanyang Technological University) URL: [Link]

  • Title: Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate Source: ResearchGate URL: [Link]

  • Title: Carboxylates Applications and Uses Explained Source: BioFuran Materials URL: [Link]

Sources

Spectroscopic Identification of Phthalimide Byproduct in RAE Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of Phthalimide Byproduct in Redox-Active Ester (RAE) Coupling Content Type: Publish Comparison Guide

Executive Summary

In decarboxylative couplings employing N-hydroxyphthalimide (NHPI) esters—commonly known as Redox-Active Esters (RAEs)—the formation of the target product is stoichiometrically accompanied by the release of phthalimide.[1] Distinguishing this byproduct from unreacted starting material (RAE) and the desired coupled product is a frequent analytical challenge due to overlapping aromatic signals in 1H NMR and similar retention times in standard chromatography.[1]

This guide provides a definitive spectroscopic comparison to enable rapid identification, quantification, and removal of the phthalimide byproduct.[1]

Mechanistic Origin of the Byproduct

To identify the impurity, one must understand its genesis.[1][2] RAEs function as radical precursors via Single Electron Transfer (SET).[1] Upon reduction (photochemical or metal-catalyzed), the N-O bond cleaves, releasing CO₂, the alkyl radical (which enters the coupling cycle), and the phthalimidyl anion.

Pathway Diagram

The following diagram illustrates the divergence between the desired radical pathway and the formation of the phthalimide byproduct.

RAE_Mechanism RAE RAE Precursor (N-Acyloxyphthalimide) SET SET Reduction (Ni/Fe or Photocatalyst) RAE->SET Frag Fragmentation SET->Frag Radical Alkyl Radical (R•) + CO₂ Frag->Radical Anion Phthalimidyl Anion Frag->Anion Product Coupled Product (R-Nu) Radical->Product Coupling Byproduct Phthalimide (Protonated upon workup) Anion->Byproduct Workup (H+)

Caption: Mechanistic divergence showing the stoichiometric release of phthalimide alongside the active alkyl radical.[1]

Spectroscopic Comparison: RAE vs. Phthalimide

The most common confusion arises between unreacted RAE starting material and the phthalimide byproduct, as both contain the phthaloyl moiety.[1] The coupled product typically lacks these aromatic signals entirely (unless the coupling partner is also a phthalimide derivative).[1]

Comparative Data Table
FeatureRAE (Starting Material) Phthalimide (Byproduct) Differentiation Key
1H NMR (Aromatic)

7.80–7.95 ppm (m)

7.85 (dd), 7.72 (dd) ppm
RAE signals are often tighter/singlet-like; Phthalimide shows distinct AA'BB' splitting.[2]
1H NMR (Other) Diagnostic:

-protons of ester (

2.5–3.0+ ppm)
Diagnostic: Broad N-H singlet (

7.6–8.0 ppm)
RAE has alkyl signals; Phthalimide has N-H (solvent dependent).[2]
13C NMR (C=O)

~161–162 ppm (Ester C=O) + 167 ppm (Imide)

~168 ppm (Symmetric Imide)
RAE has two distinct carbonyl environments; Phthalimide has one.
IR (Solid/Neat) >1780 cm⁻¹ (N-O-C=O stretch)~3200 cm⁻¹ (N-H stretch)RAE shows high-freq carbonyl; Phthalimide shows N-H.[2]
TLC (SiO₂) Higher R_f (Less polar)Lower R_f (Streaks)Phthalimide is significantly more polar and often streaks on silica.
Detailed Analysis
A. 1H NMR Fingerprinting (CDCl₃)[1][2][3]
  • Phthalimide: In Chloroform-d, phthalimide is sparingly soluble but observable.[1][2] It displays a characteristic symmetric AA'BB' pattern : two multiplets centered at 7.85 ppm and 7.72 ppm .[1][2] If the sample is dry, a broad singlet for the N-H proton may appear, but this is often exchanged or broadened into the baseline.[1]

  • RAE: The aromatic protons often appear as a tighter multiplet or a singlet-like peak slightly downfield (7.80–7.95 ppm) compared to the free phthalimide.[1]

    • Critical Check: Look for the protons

      
       to the carbonyl in the RAE (e.g., -CH₂-COO-N).[1] These will be present in the RAE but absent  in the phthalimide byproduct.[1]
      
B. Infrared (IR) Spectroscopy

IR is arguably the fastest method to check for reaction completion (consumption of RAE).[1]

  • RAE: Exhibits a characteristic "activated ester" carbonyl stretch doublet at very high frequencies (1790–1810 cm⁻¹ and 1750 cm⁻¹ ) due to the electron-withdrawing N-O linkage.[1]

  • Phthalimide: Lacks the >1780 cm⁻¹ band.[1][4] Instead, it shows imide stretches at ~1770 cm⁻¹ (weak) and 1740 cm⁻¹ (strong) , plus a broad N-H stretch at 3100–3200 cm⁻¹ .[2]

Experimental Protocols

Protocol A: Reaction Monitoring (In-Process Check)

Use this to determine if the RAE has been fully consumed.

  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Mini-Workup: Filter through a small plug of silica using EtOAc to remove metal salts (Ni/Zn/Fe).[1][2] Evaporate solvent.[1][2]

  • NMR Analysis: Redissolve in CDCl₃.

  • Diagnostic Region: Focus on 2.0–3.5 ppm (alpha-protons of RAE).[1]

    • Presence of peaks:[1][4][5][6][7][8] Reaction incomplete.

    • Absence of peaks + Presence of aromatic AA'BB': RAE consumed; Phthalimide byproduct present.[1]

Protocol B: Purification & Removal

Phthalimide is difficult to remove via standard flash chromatography due to streaking.[1]

Method 1: Basic Wash (Recommended) Since phthalimide (pKa ~8.[1]3) is acidic, it can be converted to the water-soluble potassium phthalimide salt.[1][2]

  • Dilute the crude reaction mixture with Et₂O or EtOAc .[1]

  • Wash 3x with 1M NaOH or saturated Na₂CO₃ .[1]

    • Note: Ensure your product is stable to base.[1] If your product is an ester or hydrolyzable, use Method 2.[1][2]

  • Wash with Brine, dry over MgSO₄, and concentrate.

  • Validation: Check 1H NMR. The aromatic region (7.7–7.9 ppm) should be clear.[1]

Method 2: Precipitation (For Non-Polar Products) [2]

  • Dissolve crude residue in a minimum amount of Dichloromethane (DCM) .[1][2]

  • Slowly add cold Diethyl Ether or Hexanes .

  • Phthalimide often precipitates as a white solid.[1][2]

  • Filter the solid; the filtrate contains your coupled product.[1]

Troubleshooting: Common Pitfalls

  • "Ghost" Aromatic Signals: If you see aromatic signals but have performed a basic wash, check for N-alkylation .[1][2] Under basic coupling conditions, the phthalimide anion can sometimes act as a nucleophile, attacking electrophiles in the mixture (rare in reductive couplings but possible). This forms an N-alkyl phthalimide, which is neutral and will NOT wash out with base.[1]

    • Confirmation: Check LCMS for [M+Product]+ peaks corresponding to Phthalimide-R.[1]

  • TCNHPI Esters: If using Tetrachlorophthalimide esters (TCNHPI) to alter redox potentials, the byproduct is tetrachlorophthalimide.[2] This has no aromatic protons in 1H NMR.[1] You must rely on 13C NMR (C=O signals) or TLC/LCMS for identification.[1][2]

References

  • Okada, K., Okamoto, K., & Oda, M. (1988).[1] A new and practical method of decarboxylative photosubstitution of aliphatic carboxylic acids.[1] Journal of the American Chemical Society, 110(26), 8736–8738. Link[2]

  • Cornella, J., et al. (2019).[1][2] Practical Ni-Catalyzed Decarboxylative Cross-Coupling of Aryl Halides with Redox-Active Esters. Journal of the American Chemical Society, 141(9), 3854–3860.[2] Link[2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Weix, D. J. (2015).[1][6] Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Safety Protocol: Handling 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate (Redox-Active Ester)

Executive Summary & Compound Profile

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate (also known as the N-hydroxyphthalimide (NHPI) ester of 2-methylbutyric acid) is a specialized Redox-Active Ester (RAE) . Unlike standard esters, this compound is designed with a weak N–O bond (


), making it a potent radical precursor for decarboxylative cross-coupling reactions (e.g., nickel- or iron-catalyzed Giese additions or borylation).

Why This Matters for Safety: Standard safety data sheets (SDS) often treat this class generically. However, as a researcher, you must recognize three specific risks inherent to its structure:

  • Sensitization Potential: The phthalimide moiety is a known sensitizer. Repeated dermal exposure can lead to allergic contact dermatitis.

  • Hydrolysis & Odor: Upon contact with moisture or during workup, the ester hydrolyzes to release 2-methylbutanoic acid , which possesses a potent, pungent odor (sweaty/cheesy) detectable at ppb levels, and N-hydroxyphthalimide , a skin irritant.

  • Thermal Instability: As a radical precursor, it is sensitive to elevated temperatures and UV light.

Personal Protective Equipment (PPE) Matrix

The Causality of Choice: Standard nitrile gloves are sufficient for the solid, but RAE couplings are frequently performed in polar aprotic solvents (DMF, DMAc, DMSO) or chlorinated solvents (DCM). Nitrile gloves degrade rapidly in DMF/DMAc. Therefore, your PPE strategy must adapt to the phase of the experiment.

Operational PhaseHazard VectorPrimary PPE RequirementScientific Rationale
Solid Handling (Weighing)Dust inhalation; SensitizationNitrile Gloves (4-8 mil) + N95/P100 Respirator (if outside hood)Solid powder does not permeate nitrile instantly. Inhalation of phthalimide dust is the primary respiratory risk.
Reaction Setup (Solvation)Solvent permeation (DMF/DMAc); Skin absorptionLaminate (Silver Shield) or Double Gloving (Laminate inner / Nitrile outer)DMF/DMAc breaks through nitrile in <15 mins, carrying the dissolved RAE through the skin. Laminate offers >4 hour breakthrough protection.
Workup & Quench Hydrolysis vapors (Acidic smell); SplashSafety Goggles (Not glasses) + Fume Hood Hydrolysis releases 2-methylbutanoic acid (pungent). Goggles prevent corneal damage from acidic splashes.
Waste Disposal Off-gassing; LeachingHeavy Duty Nitrile + Vented Cap Waste Containers Prevents pressure buildup from slow decomposition; contains the potent odor of the acid byproduct.

Operational Workflow & Engineering Controls

The following diagram outlines the logical flow of handling, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.

RAE_Safety_Protocol cluster_0 Critical PPE Change Storage 1. Storage (Cold, Dry, Dark) Weighing 2. Weighing (Static Control) Storage->Weighing Desiccator Warm-up Reaction 3. Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolution (DMF/DMAc) Quench 4. Quench & Workup (Odor Control) Reaction->Quench Decarboxylation Complete Waste 5. Disposal (Segregated) Quench->Waste Aq. Phthalimide Waste

Figure 1: Operational workflow for Redox-Active Esters. Note the transition at Step 3, where solvent-specific PPE becomes mandatory.

Detailed Protocol Steps:

Step 1: Storage & Retrieval

  • Protocol: Store at -20°C. Allow the vial to warm to room temperature in a desiccator before opening.

  • Reasoning: Condensation on cold reagents introduces water, causing premature hydrolysis. This degrades the reagent (lowering yield) and releases the smelling acid immediately upon opening.

Step 2: Weighing (Static Control)

  • Protocol: Use an anti-static gun or polonium strip if available. Weigh inside a fume hood.

  • Reasoning: Phthalimide esters are often fluffy, electrostatic powders. Static discharge can scatter the powder, increasing inhalation risk and contaminating the balance area.

Step 3: Reaction Setup (The High-Risk Phase)

  • Protocol: If using DMF, DMAc, or NMP, switch to laminate gloves.

  • Self-Validating System: Check your glove fingertips. If you feel a cooling sensation (evaporative cooling of solvent on skin), your barrier is breached. Stop immediately.

Step 4: Quenching & Odor Management

  • Protocol: Quench reaction mixtures with aqueous sodium bicarbonate (

    
    ) or sodium hydroxide (
    
    
    
    ) if compatible with your product.
  • Reasoning: Basic quenching converts the volatile, smelly 2-methylbutanoic acid into its non-volatile carboxylate salt (sodium 2-methylbutanoate), significantly reducing odor and inhalation hazards.

Emergency Response & Disposal

Accidental Release (Spill)[1]
  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with acetone or water) to weigh down the powder, then wipe up.

  • Solution Spill: Absorb with vermiculite. Do not use paper towels alone if the solvent is an oxidizer-compatible mixture (though rare for RAEs, it is good practice).

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol/acetone to wash skin; this increases permeability.

Waste Disposal Logic
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as N-hydroxyphthalimide residues can be oxidized exothermically.

  • Labeling: Explicitly label waste as "Contains Phthalimides" and "Organic Acids."

  • Odor Control: Double-bag solid waste (gloves/wipes) to contain the "sweaty" smell of the butyric acid derivative, which can permeate standard trash bags.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for N-Hydroxyphthalimide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • Cornella, J., et al. (2016). Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters. (Contextual reference for reaction conditions and solvent choice). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.